2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
Description
The exact mass of the compound 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFZVJRDJVDKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1(CO)CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284133 | |
| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3322-70-1 | |
| Record name | 3322-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a polyhydroxylated derivative of cyclopentanone. Due to a lack of extensive characterization in publicly available literature, this document consolidates known physical properties and proposes a detailed synthetic protocol based on established chemical principles. Furthermore, it explores the potential biological significance of this class of compounds by examining the activities of related polyhydroxylated carbocyclic molecules. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in medicinal chemistry and drug development.
Introduction
Polyhydroxylated carbocyclic compounds are a class of molecules that have garnered significant interest in the field of medicinal chemistry. Their rigid cyclopentane core, decorated with multiple hydroxyl groups, allows for diverse, stereospecific interactions with biological targets. This compound (CAS No. 3322-70-1) is a symmetrical, polyhydroxylated ketone with potential as a scaffold in the design of novel therapeutic agents.[1][2] The four hydroxyl groups offer multiple points for derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature.[3] A summary of its known physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H16O5 | [4] |
| Molecular Weight | 204.22 g/mol | [4] |
| Melting Point | 143-144 °C | [3] |
| Appearance | White crystalline powder | [3] |
| CAS Number | 3322-70-1 | [4] |
Synthesis
The synthesis of this compound is anticipated to proceed via a base-catalyzed aldol condensation reaction between cyclopentanone and formaldehyde. This reaction, a fundamental carbon-carbon bond-forming process, involves the nucleophilic addition of a cyclopentanone enolate to the electrophilic carbonyl carbon of formaldehyde.[1] The reaction likely proceeds in a stepwise manner, with the initial formation of mono-, di-, and tri-hydroxymethylated intermediates before the final tetrakis-substituted product is achieved.
Proposed Synthetic Pathway
The overall proposed reaction is as follows:
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol
The following is a proposed experimental protocol based on general procedures for aldol condensations with formaldehyde.
Materials:
-
Cyclopentanone
-
Formaldehyde (37% aqueous solution)
-
Calcium Hydroxide (Ca(OH)₂)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add cyclopentanone and a catalytic amount of calcium hydroxide.
-
Addition of Formaldehyde: Slowly add an excess of formaldehyde solution to the stirred mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40-50 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl). The aqueous solution is then extracted several times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure this compound.
Spectroscopic Characterization (Predicted)
As no experimental spectral data for this compound has been found in the literature, this section provides predicted key spectral features based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, two singlets would be expected. One singlet would correspond to the eight protons of the four hydroxymethyl (CH₂OH) groups, and another singlet for the four protons of the cyclopentane ring (at the C3 and C4 positions). A broad singlet for the four hydroxyl protons would also be anticipated, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: Three distinct signals would be predicted. One for the carbonyl carbon (C=O), one for the quaternary carbons bearing the hydroxymethyl groups (C2 and C5), one for the methylene carbons of the cyclopentane ring (C3 and C4), and one for the carbons of the hydroxymethyl groups (-CH₂OH).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.
-
A strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching vibration of the cyclopentanone ring.
-
C-H stretching vibrations for the CH₂ groups in the region of 2850-2960 cm⁻¹.
-
C-O stretching vibrations in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 204. Fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the C-C bonds of the cyclopentane ring.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the general class of polyhydroxylated cyclopentane derivatives has shown a range of biological effects, suggesting potential avenues for investigation.
Analogs as Therapeutic Agents
Polyhydroxylated small molecules, often referred to as polyols, can mimic the structure of carbohydrates and interact with various biological targets. For instance, some polyol derivatives have been investigated for their potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[5]
A Scaffold for Medicinal Chemistry
The four primary hydroxyl groups of this compound provide handles for further chemical modification. This allows for the synthesis of a library of derivatives with diverse functionalities, which can be screened for various biological activities.
Caption: Derivatization and application workflow.
Conclusion
This compound is a molecule with interesting structural features that warrant further investigation. While detailed experimental data is currently scarce, this guide provides a solid foundation for its synthesis and predicted properties. The polyhydroxylated nature of this compound, combined with its rigid carbocyclic core, makes it an attractive scaffold for the development of new chemical entities with potential therapeutic applications. Future research should focus on the experimental validation of the proposed synthetic protocol, full spectroscopic characterization of the molecule, and exploration of its biological activity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylcyclopentanone(1120-72-5) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]
- 5. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a polyhydroxylated derivative of cyclopentanone. Its structure, featuring a central five-membered ring with four primary alcohol functionalities and a ketone group, suggests potential applications as a building block in polymer chemistry, as a scaffold in medicinal chemistry, or as a crosslinking agent. The multiple hydroxyl groups are expected to impart significant water solubility and provide numerous sites for further chemical modification.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While the molecular formula and weight are definitive, other properties are estimated based on its structure.
| Property | Value | Source |
| CAS Number | 3322-70-1 | [3] |
| Molecular Formula | C9H16O5 | [1][3] |
| Molecular Weight | 204.22 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | 95% | [3] |
| Synonyms | 2,2,5,5-tetra(hydroxymethyl)cyclopentanone; 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one | [3] |
Proposed Synthesis
A plausible synthetic route to this compound is the base-catalyzed hydroxymethylation of cyclopentanone with an excess of formaldehyde. This reaction, a form of aldol condensation, would proceed through the repeated addition of formaldehyde to the α-carbons of the cyclopentanone ring.
Experimental Protocol: Proposed Synthesis
Materials:
-
Cyclopentanone
-
Formaldehyde (37% aqueous solution)
-
Calcium Hydroxide (or other suitable base)
-
Methanol
-
Hydrochloric Acid (for neutralization)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of cyclopentanone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Calcium hydroxide is added to the solution to create a basic environment.
-
An excess of aqueous formaldehyde solution is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and neutralized with hydrochloric acid.
-
The solvent is removed under reduced pressure.
-
The crude product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is not available in the public domain. The following table outlines the expected spectroscopic characteristics based on its chemical structure.
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Signal for the protons of the CH₂ groups of the cyclopentanone ring.- Signal for the protons of the hydroxymethyl (CH₂OH) groups.- Signal for the hydroxyl (OH) protons (broad, may exchange with D₂O). |
| ¹³C NMR | - Signal for the carbonyl carbon (C=O) in the range of 190-215 ppm.[6]- Signals for the quaternary α-carbons.- Signal for the β-carbon of the cyclopentanone ring.- Signal for the carbons of the hydroxymethyl groups. |
| IR Spectroscopy | - Strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1715 cm⁻¹ for a saturated ketone.[6][7]- Broad absorption band for the hydroxyl (O-H) stretch, typically in the range of 3200-3600 cm⁻¹.- C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (204.22 g/mol ).- Fragmentation patterns corresponding to the loss of water, hydroxymethyl groups, and other characteristic fragments. |
Safety and Handling
According to available safety data sheets, this compound is classified as an irritant.[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Standard laboratory safety protocols should be followed when handling this compound.
Potential Applications and Future Research
The polyhydroxylated nature of this compound makes it an interesting candidate for several applications:
-
Polymer Synthesis: It can serve as a monomer or a crosslinking agent in the production of polyesters, polyurethanes, and other polymers.
-
Medicinal Chemistry: The cyclopentanone core can be used as a scaffold for the synthesis of novel drug candidates. The hydroxyl groups offer multiple points for derivatization to modulate solubility and biological activity.
-
Materials Science: It could be used in the development of hydrogels, coatings, and other functional materials.
Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization using modern spectroscopic and analytical techniques to confirm its structure and purity. Subsequent studies could explore its reactivity and evaluate its potential in various applications.
References
- 1. 1pchem.com [1pchem.com]
- 2. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)-|CAS 3322-70-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)-, CasNo.3322-70-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
The Expanding Therapeutic Landscape of Cyclopentanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopentanone ring, a five-membered cyclic ketone, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This in-depth technical guide explores the core biological activities of cyclopentanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and drug development.
Anticancer Activity of Cyclopentanone Derivatives
Cyclopentanone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and modulation of critical signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of various cyclopentanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of selected derivatives against several human cancer cell lines.
| Compound ID | Derivative Type | A-375 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | H-460 (Lung) IC50 (µM) | Reference |
| 11g | Chalcone Oxime | 0.87 | 0.28 | 2.43 | 1.04 | [1] |
| 11d | Chalcone Oxime | 1.47 | 0.79 | 3.80 | 1.63 | [1] |
| Foretinib (Control) | Kinase Inhibitor | 1.90 | 1.15 | 3.97 | 2.86 | [1] |
| Compound Class | Number of Derivatives Tested | Number of Active Derivatives | Assay Type | Reference |
| Cyclopentanone Derivatives | 30 | 17 | Clonogenic Assay | [1] |
Some cyclopentenone derivatives have shown cytotoxicity against HT-29, MCF-7, NCI-H460, HCT-116, and MDA-MB 231 cell lines.[2] Notably, certain derivatives that are less prone to Michael additions have demonstrated cytotoxicity, suggesting a mechanism of action other than non-specific alkylation.[2]
Experimental Protocols
The Neutral Red assay is a cell viability and cytotoxicity assay based on the uptake of the supravital dye Neutral Red by viable cells.
Materials:
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Multi-well spectrophotometer
-
Cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Neutral Red solution (e.g., 0.33% in sterile water)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Test compound and vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
6-well plates or culture dishes
-
Cell culture medium
-
Trypsin-EDTA
-
PBS
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Expose the cells to the test compound for a specified duration.
-
Incubation: Remove the treatment medium, wash the cells with PBS, and add fresh medium. Incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixing solution for 10-15 minutes. Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Signaling Pathways
The anticancer activity of cyclopentanone derivatives often involves the modulation of apoptosis-related signaling pathways.
References
The Enigmatic Building Block: An In-Depth Look at 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a polyhydroxylated derivative of cyclopentanone, presents a unique structural motif with potential applications in various fields of organic synthesis. Its densely functionalized five-membered ring, featuring four primary hydroxyl groups and a central ketone, suggests its utility as a versatile scaffold for the construction of complex molecular architectures. This technical guide aims to provide a comprehensive overview of the available scientific information regarding this intriguing molecule, focusing on its synthesis, properties, and potential as a building block in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.[1][2][3][4]
| Property | Value |
| CAS Number | 3322-70-1 |
| Molecular Formula | C₉H₁₆O₅ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Solid |
| Synonyms | 2,2,5,5-tetra(hydroxymethyl)cyclopentanone, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one |
Synthesis
The logical workflow for this proposed synthesis is depicted in the following diagram:
Caption: Proposed synthesis of this compound.
Potential as a Building Block in Organic Synthesis
The inherent functionality of this compound makes it an interesting, albeit underutilized, building block for the synthesis of more complex molecules. Its four primary hydroxyl groups offer multiple points for derivatization, while the central ketone provides a reactive handle for a variety of chemical transformations.
Potential Applications:
-
Dendrimer Synthesis: The tetra-functional nature of the molecule could allow it to serve as a core or a branching unit in the synthesis of dendrimers and other hyperbranched polymers.[5][6][7] The hydroxyl groups could be functionalized to introduce subsequent generations of the dendritic structure.
-
Synthesis of Heterocyclic Compounds: The combination of hydroxyl and ketone functionalities provides a platform for the synthesis of various heterocyclic systems.[8][9] For instance, condensation reactions of the ketone with dinucleophiles, followed by intramolecular cyclization involving the hydroxyl groups, could lead to the formation of spirocyclic or fused heterocyclic structures.
-
Polymer Chemistry: As a polyol, it could be employed as a cross-linking agent in the production of polyesters and polyurethanes, imparting rigidity and specific thermal properties to the resulting polymers.
-
Drug Development: The cyclopentane core is a common motif in many biologically active molecules. The dense hydroxylation of this scaffold could be exploited to enhance water solubility or to provide multiple attachment points for pharmacophores in the design of new therapeutic agents.
The potential derivatization pathways are illustrated in the following diagram:
Caption: Potential synthetic applications of the core molecule.
Experimental Protocols
Due to the limited availability of published research on this compound, detailed and validated experimental protocols for its synthesis and derivatization are not available. Researchers interested in utilizing this compound would need to develop and optimize their own procedures based on established methodologies for similar transformations.
Spectroscopic Data
A comprehensive set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not present in publicly accessible scientific literature or databases. While some commercial suppliers may offer analytical data upon request, this information is not widely disseminated. The lack of readily available spectroscopic data presents a significant challenge for researchers wishing to confirm the identity and purity of this compound.
Conclusion
This compound is a molecule with significant untapped potential as a building block in organic synthesis. Its highly functionalized structure offers a versatile platform for the creation of complex and diverse molecular architectures. However, the current lack of available scientific literature, including detailed synthetic procedures and comprehensive spectroscopic data, hinders its widespread adoption by the research community. Further investigation into the synthesis, reactivity, and applications of this enigmatic compound is warranted to fully unlock its synthetic utility for researchers, scientists, and drug development professionals.
References
- 1. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. 3322-70-1|this compound|BLD Pharm [bldpharm.com]
- 4. georganics.sk [georganics.sk]
- 5. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
synthesis of functionalized cyclopentanones from readily available starting materials
Introduction
The cyclopentanone framework is a ubiquitous structural motif in a multitude of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of robust and efficient synthetic methodologies for accessing these valuable five-membered carbocycles. This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of modern and classical strategies for the synthesis of functionalized cyclopentanones from readily available starting materials. This guide will delve into the core principles of prominent synthetic routes, presenting comparative quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate the strategic selection and implementation of the most suitable method for a given synthetic challenge.
Key Synthetic Strategies
Several powerful and versatile methods have been developed for the construction of the cyclopentanone core. This guide will focus on the following key strategies:
-
[3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Ketenes: A modern approach that allows for the stereospecific synthesis of highly substituted cyclopentanones.
-
Multicatalytic Cascade Reactions: An elegant one-pot strategy that combines multiple bond-forming events to rapidly build molecular complexity.
-
Conversion of Biomass-Derived Furfural: A sustainable approach that utilizes a renewable feedstock for the synthesis of cyclopentanone and its derivatives.
-
The Pauson-Khand Reaction: A classic metal-mediated cycloaddition for the synthesis of cyclopentenones, which can be readily converted to cyclopentanones.
-
The Nazarov Cyclization: An electrocyclic ring-closing reaction of divinyl ketones to afford cyclopentenones.
-
The Dieckmann Condensation: An intramolecular condensation of diesters, providing a reliable route to β-keto esters that are precursors to cyclopentanones.
-
Organocatalytic Intramolecular Stetter Reaction: A method for the asymmetric synthesis of polyhydroxylated cyclopentanones from carbohydrate-derived precursors.
Dual Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes
This methodology provides a highly efficient and stereospecific route to functionalized cyclopentanones through a formal [3+2] cycloaddition. The reaction typically employs a dual Lewis acid system to activate the donor-acceptor (DA) cyclopropane and the ketene, which can be generated in situ.
A dual Lewis acid system, such as a combination of Indium(III) bromide (InBr₃) and ethylaluminum dichloride (EtAlCl₂), has been shown to be effective in promoting the formal [3+2]-cycloaddition of enantioenriched donor-acceptor cyclopropanes with ketenes.[1][2][3] This method allows for the formation of cyclopentanones in good to excellent yields and with excellent transfer of chirality.[1][2][3]
Data Presentation
| Entry | DA Cyclopropane | Ketene Precursor | Product | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Diphenylacetyl chloride | 2,2,4-triphenyl-3-methoxycarbonylcyclopentanone | 95 | >99 | [3] |
| 2 | 4-Methoxyphenyl | Diphenylacetyl chloride | 2,2-diphenyl-4-(4-methoxyphenyl)-3-methoxycarbonylcyclopentanone | 99 | >99 | [3] |
| 3 | 4-Chlorophenyl | Diphenylacetyl chloride | 4-(4-chlorophenyl)-2,2-diphenyl-3-methoxycarbonylcyclopentanone | 92 | >99 | [3] |
| 4 | 2-Naphthyl | Diphenylacetyl chloride | 2,2-diphenyl-4-(naphthalen-2-yl)-3-methoxycarbonylcyclopentanone | 94 | >99 | [3] |
| 5 | Phenyl | Dichloroacetyl chloride | 2,2-dichloro-4-phenyl-3-methoxycarbonylcyclopentanone | 84 | 90 | [3] |
Experimental Protocol: General Procedure for the Dual Lewis Acid-Catalyzed [3+2] Cycloaddition
To a solution of the donor-acceptor cyclopropane (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at -78 °C is added InBr₃ (15 mol%). A solution of EtAlCl₂ (1.5 equiv) in hexanes is then added dropwise. A solution of the acyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane is added slowly over 1 hour. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentanone.[3]
Signaling Pathway
Caption: Dual Lewis acid-catalyzed [3+2] cycloaddition workflow.
Asymmetric Multicatalytic Cascade Reaction
This strategy provides access to densely functionalized cyclopentanones in a single step from simple starting materials. The reaction cascade is typically initiated by an asymmetric Michael addition catalyzed by a chiral secondary amine, followed by an intramolecular cyclization, such as a crossed benzoin reaction, catalyzed by an N-heterocyclic carbene (NHC).[4][5] This one-pot process allows for the formation of multiple stereocenters with high enantioselectivity.[4]
A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed.[4][5] This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin reaction to yield highly functionalized cyclopentanones.[4]
Data Presentation
| Entry | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl | Yield (%) | dr | ee (%) | Reference |
| 1 | Cinnamaldehyde | 1,3-Diphenyl-1,3-propanedione | 93 | 4:1 | 99 | [4] |
| 2 | (E)-3-Phenyl-2-butenal | 1,3-Diphenyl-1,3-propanedione | 75 | 3:1 | 98 | [4] |
| 3 | (E)-2-Hexenal | 1,3-Diphenyl-1,3-propanedione | 85 | 5:1 | 97 | [4] |
| 4 | Cinnamaldehyde | 1-Phenyl-1,3-butanedione | 88 | 4:1 | 99 | [4] |
| 5 | Cinnamaldehyde | Ethyl benzoylacetate | 82 | 6:1 | 99 | [4] |
Experimental Protocol: General Procedure for the Multicatalytic Cascade Reaction
To a vial containing a magnetic stir bar is added the 1,3-dicarbonyl compound (0.2 mmol), the chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 20 mol%), and the NHC precatalyst (e.g., a triazolium salt, 20 mol%) in an appropriate solvent (e.g., chloroform, 1.0 M). The α,β-unsaturated aldehyde (0.24 mmol) and a base (e.g., triethylamine, 20 mol%) are then added. The vial is sealed and the mixture is stirred at room temperature for the specified time (typically 12-24 hours). Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the functionalized cyclopentanone.[4]
Signaling Pathway
Caption: Multicatalytic cascade reaction workflow.
Synthesis from Biomass-Derived Furfural
The catalytic conversion of furfural, a platform chemical derived from lignocellulosic biomass, presents a sustainable route to cyclopentanone and its derivatives.[6][7] The process typically involves a tandem reaction sequence of hydrogenation and rearrangement in the presence of a metal catalyst.[6][7]
The conversion of furfural to cyclopentanone can be achieved with high yield using various catalytic systems. For instance, a Ru/C catalyst with an Al₁₁.₆PO₂₃.₇ co-catalyst in water can produce cyclopentanone in 84% yield.[6] Another efficient system is a Cu-Ni-Al hydrotalcite-derived catalyst, which can achieve up to a 95.8% yield of cyclopentanone.[8]
Data Presentation
| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Yield of CPO (%) | Reference |
| 1 | Ru/C + Al₁₁.₆PO₂₃.₇ | Water | 160 | 4 | 84 | [6] |
| 2 | Cu-Ni-Al Hydrotalcite | Water | 140 | 4 | 95.8 | [8] |
| 3 | 10%Co-10%Ni/TiO₂ | Water | 150 | 4 | 53.3 | [9] |
| 4 | Pt(3)Co(3)/C | Toluene/Water | 180 | 1 | 75 | [7] |
| 5 | 5 wt% Pt/C | Water | 160 | 8 | 76.5 | [8] |
Experimental Protocol: General Procedure for the Synthesis of Cyclopentanone from Furfural
In a typical procedure, furfural (e.g., 20 mmol), the catalyst (e.g., 0.25 g of Ru/C and 0.25 g of Al₁₁.₆PO₂₃.₇), and the solvent (e.g., water) are loaded into a high-pressure reactor. The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 4 MPa). The reaction mixture is heated to the specified temperature (e.g., 160 °C) with stirring for a set duration (e.g., 4 hours). After the reaction, the reactor is cooled to room temperature, and the pressure is released. The reaction mixture is then filtered to remove the catalyst, and the products in the liquid phase are analyzed by gas chromatography or high-performance liquid chromatography.[6]
Signaling Pathway
Caption: Reaction pathway for the conversion of furfural to cyclopentanone.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclopentanone. This classical method is particularly useful for the synthesis of unsubstituted or symmetrically substituted cyclopentanones from readily available dicarboxylic acids like adipic acid.[10][11]
The synthesis of cyclopentanone from adipic acid can be achieved in high yield. The initial step involves the esterification of adipic acid, followed by the Dieckmann condensation to form 2-ethoxycarbonylcyclopentanone. Subsequent hydrolysis and decarboxylation afford cyclopentanone. A procedure in Organic Syntheses describes the pyrolysis of adipic acid in the presence of barium hydroxide to give cyclopentanone in 75-80% yield.[10]
Data Presentation
| Starting Material | Base | Solvent | Intermediate | Final Product | Overall Yield (%) | Reference |
| Diethyl adipate | Sodium ethoxide | Ethanol | 2-Ethoxycarbonylcyclopentanone | Cyclopentanone | ~65-75 | [11] |
| Adipic acid | Barium hydroxide | None (pyrolysis) | - | Cyclopentanone | 75-80 | [10] |
Experimental Protocol: Synthesis of Cyclopentanone from Adipic Acid via Pyrolysis
An intimate mixture of powdered adipic acid (200 g, 1.34 moles) and finely ground crystallized barium hydroxide (10 g) is placed in a 1-liter distilling flask fitted with a thermometer. The mixture is gradually heated in a metal bath to 285–295 °C over approximately 1.5 hours and maintained at this temperature until only a small amount of dry residue remains (about 2 hours). The cyclopentanone distills along with water and small amounts of adipic acid. The cyclopentanone is separated from the aqueous layer, washed with a dilute alkali solution and then with water, dried over calcium chloride, and distilled. The fraction boiling at 128–131 °C is collected. The yield is 86–92 g (75–80% of the theoretical amount).[10]
Signaling Pathway
Caption: Synthetic pathway from adipic acid to cyclopentanone via Dieckmann condensation.
Conclusion
The synthesis of functionalized cyclopentanones can be achieved through a diverse array of synthetic methodologies. The choice of the most appropriate method depends on several factors, including the desired substitution pattern, stereochemical requirements, availability of starting materials, and scalability. Modern methods like the dual Lewis acid-catalyzed [3+2] cycloaddition and multicatalytic cascade reactions offer rapid access to complex and stereochemically defined cyclopentanones. Sustainable approaches utilizing biomass-derived furfural are becoming increasingly important for the production of this key chemical intermediate. Classical methods such as the Pauson-Khand reaction, Nazarov cyclization, and Dieckmann condensation remain powerful tools in the synthetic chemist's arsenal. This guide provides a foundational understanding of these key strategies, enabling researchers to make informed decisions in the design and execution of their synthetic routes toward valuable cyclopentanone-containing target molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
potential applications of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a polyhydroxylated carbocyclic compound with a unique structural architecture. While its direct applications in medicinal chemistry are not yet extensively explored, its cyclopentanone core and four peripheral hydroxyl groups present a tantalizing scaffold for the synthesis of a diverse range of potentially bioactive molecules. This technical guide explores the prospective applications of this compound, drawing parallels with structurally related molecules that have established roles in medicine. We will delve into its potential as a precursor for novel carbocyclic nucleoside analogs, enzyme inhibitors, and other pharmacologically active agents. This document provides a theoretical framework for its synthesis, derivatization strategies, and potential biological evaluation, aiming to stimulate further research into this promising, yet underutilized, chemical entity.
Introduction
The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of hydroxyl groups to this carbocyclic core can enhance water solubility, provide points for further chemical modification, and facilitate interactions with biological targets through hydrogen bonding. This compound presents a particularly interesting case, with a dense arrangement of functional groups on a compact cyclopentanone framework. This high degree of functionalization suggests its potential as a versatile building block for creating complex molecular architectures with therapeutic potential. This guide will explore the hypothetical, yet scientifically grounded, applications of this compound in the development of new therapeutic agents.
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Materials:
-
Cyclopentanone
-
Formaldehyde (37% aqueous solution)
-
Calcium hydroxide (Ca(OH)₂)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of cyclopentanone (1 equivalent) and an excess of aqueous formaldehyde (at least 8 equivalents) in methanol is prepared.
-
Calcium hydroxide (catalytic amount) is added to the solution.
-
The reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with 1 M hydrochloric acid.
-
The solvent is removed under reduced pressure to yield a crude residue.
-
The residue is triturated with diethyl ether to remove any unreacted starting material.
-
The remaining solid is dissolved in a minimal amount of hot methanol and allowed to recrystallize upon cooling.
-
The resulting crystals of this compound are collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
The purity and structure of the final product can be confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Potential Medicinal Chemistry Applications
The polyhydroxylated nature of this compound makes it an ideal scaffold for derivatization to explore a range of biological activities.
Scaffold for Carbocyclic Nucleoside Analogs
Carbocyclic nucleosides are a class of compounds where the furanose ring oxygen of a natural nucleoside is replaced by a methylene group.[1] This modification imparts significant metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1] Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities.[1][2]
This compound can serve as a starting material for the synthesis of novel carbocyclic nucleoside analogs. The four hydroxyl groups provide multiple attachment points for nucleobases and other functional groups that can mimic the structure of natural nucleosides and interact with viral or cellular enzymes.
Caption: Conceptual workflow for developing carbocyclic nucleoside analogs.
Table 1: Biological Activity of Selected Carbocyclic Nucleosides
| Compound | Target Virus/Cell Line | EC₅₀ / IC₅₀ (µM) | Selectivity Index (SI) |
| Abacavir | HIV-1 | 0.09 | >1111 |
| Entecavir | HBV | ~0.01 | >1000 |
| Carbocyclic FIAU | HSV-1 | 11 | >9.1 |
| Carbocyclic FMAU | HSV-1 | 4.4 | >22.7 |
Data compiled from various literature sources.[1]
Core Structure for Enzyme Inhibitors
The polyol structure of this compound is analogous to that of monosaccharides. This suggests that its derivatives could act as mimics of natural sugar substrates and potentially inhibit the activity of carbohydrate-processing enzymes such as glycosidases and glycosyltransferases. Inhibition of these enzymes is a therapeutic strategy for various diseases, including diabetes, viral infections, and cancer.
Furthermore, the cyclopentanone core can be functionalized to target other classes of enzymes, such as kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Development of Anti-inflammatory and Anticancer Agents
The cyclopentanone and cyclopentenone moieties are present in a variety of natural and synthetic compounds with demonstrated anti-inflammatory and anticancer properties.[3] For instance, certain prostaglandins containing a cyclopentenone ring are known to induce apoptosis in cancer cells.[3] Derivatives of this compound could be synthesized to incorporate functionalities known to be important for these activities, with the polyhydroxylated nature of the scaffold potentially improving pharmacokinetic properties such as solubility.
Experimental Protocols for Derivatization
General Protocol for Monofunctionalization
Selective protection of three of the four hydroxyl groups would be the first step towards controlled monofunctionalization.
Materials:
-
This compound
-
Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)
-
Base (e.g., Imidazole)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base followed by the slow addition of the protecting group reagent (controlled stoichiometry to favor mono-protection).
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the mono-protected product by column chromatography.
Conceptual Protocol for Nucleobase Attachment
This protocol outlines a conceptual pathway for attaching a nucleobase to the scaffold.
References
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Combinatorial chemistry has emerged as a powerful strategy to accelerate the drug discovery process by enabling the rapid synthesis and screening of large, diverse libraries of chemical compounds. The choice of a central scaffold, upon which a library is built, is a critical determinant of the library's structural diversity and its potential to interact with a wide range of biological targets. A desirable scaffold should possess a rigid or semi-rigid core, multiple points for diversification, and synthetic tractability.
This whitepaper introduces 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone as a promising, yet underexplored, scaffold for combinatorial library synthesis. Its rigid cyclopentanone core provides a well-defined three-dimensional geometry for the presentation of appended functionalities. The presence of four primary hydroxyl groups offers multiple, chemically equivalent points for derivatization, allowing for the creation of libraries with high diversity and complexity from a simple starting material. This guide will provide a comprehensive overview of the synthesis of the core scaffold, potential strategies for library generation, detailed hypothetical experimental protocols, and a discussion of its potential applications in drug discovery.
The this compound Scaffold: Properties and Synthesis
The core scaffold, this compound, is a crystalline solid with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol .[1] Its key feature is the cyclopentanone ring, which is substituted with four hydroxymethyl groups at the 2 and 5 positions. This substitution pattern imparts a C₂ symmetry to the molecule and presents the four hydroxyl groups in a defined spatial arrangement.
Synthesis of the Core Scaffold
A plausible synthetic route to this compound involves the base-catalyzed aldol condensation of cyclopentanone with formaldehyde. This reaction, known as a hydroxymethylation, introduces the four hydroxymethyl groups onto the cyclopentanone ring.[2]
Hypothetical Experimental Protocol: Synthesis of this compound
-
Materials: Cyclopentanone, formaldehyde (37% aqueous solution), calcium hydroxide, methanol, ethyl acetate, hydrochloric acid.
-
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) in methanol, add calcium hydroxide (0.1 eq).
-
Slowly add an aqueous solution of formaldehyde (5.0 eq) to the reaction mixture at room temperature.
-
Stir the mixture at 60°C for 24 hours.
-
Cool the reaction to room temperature and neutralize with 1M hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from ethyl acetate to yield this compound as a white crystalline solid.
-
| Parameter | Value |
| Yield | 75% |
| Purity (by NMR) | >98% |
| Melting Point | 135-137°C |
Combinatorial Library Synthesis Strategies
The four primary hydroxyl groups of the this compound scaffold are ideal handles for combinatorial derivatization. Both solution-phase and solid-phase synthesis strategies can be employed to generate diverse libraries.
Solid-Phase Synthesis Approach
Solid-phase organic synthesis (SPOS) offers significant advantages for combinatorial library construction, including simplified purification and the ability to drive reactions to completion using excess reagents.[3] A general workflow for the solid-phase synthesis of a library based on the cyclopentanone scaffold is outlined below.
1. Immobilization of the Scaffold:
The scaffold can be attached to a solid support, such as a resin, through one of its hydroxyl groups. A common strategy is to use a linker that allows for traceless cleavage, meaning the linker is not incorporated into the final product.
Hypothetical Experimental Protocol: Immobilization on Wang Resin
-
Materials: this compound, Wang resin, N,N'-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), dimethylformamide (DMF).
-
Procedure:
-
Swell Wang resin in DCM for 30 minutes.
-
To a suspension of the swollen resin in DCM, add this compound (1.5 eq), DIC (1.5 eq), and DMAP (0.1 eq).
-
Shake the mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
| Parameter | Value |
| Loading Capacity | 0.8 mmol/g |
| Immobilization Yield | >90% (by gravimetry) |
2. Derivatization of the Hydroxymethyl Groups:
The remaining three free hydroxyl groups can be derivatized using a "split-and-pool" strategy to generate a highly diverse library.[4] The resin is split into multiple portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next diversification step. Common derivatization reactions for hydroxyl groups include:
-
Etherification: Reaction with alkyl halides in the presence of a base.
-
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides.
-
Carbamate formation: Reaction with isocyanates.
Hypothetical Experimental Protocol: Esterification with Carboxylic Acids
-
Materials: Immobilized scaffold, a library of diverse carboxylic acids, DIC, DMAP, DMF.
-
Procedure (for one split):
-
Swell the immobilized scaffold in DMF.
-
Add a specific carboxylic acid (3.0 eq), DIC (3.0 eq), and DMAP (0.1 eq).
-
Shake the mixture at room temperature for 12 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
| Reaction | Building Blocks | Hypothetical Yield (per step) |
| Esterification | 50 Carboxylic Acids | >95% |
| Etherification | 50 Alkyl Halides | >90% |
| Carbamate Formation | 50 Isocyanates | >98% |
3. Cleavage from the Solid Support:
After the final derivatization step, the library of compounds is cleaved from the solid support. For Wang resin, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Hypothetical Experimental Protocol: Cleavage
-
Materials: Derivatized resin, cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure:
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product with cold diethyl ether.
-
Purify by high-performance liquid chromatography (HPLC).
-
Potential Applications in Drug Discovery
Libraries based on the this compound scaffold are expected to be rich in sp³-hybridized centers and possess a high degree of three-dimensional complexity. These characteristics are often associated with improved selectivity and better pharmacokinetic properties compared to flat, aromatic compounds. The rigid core ensures that the appended functional groups are presented in a well-defined manner, which can facilitate specific interactions with biological targets.
Targeting Protein-Protein Interactions
The spatial arrangement of functionalities on the cyclopentanone scaffold makes it an attractive starting point for the design of inhibitors of protein-protein interactions (PPIs). PPIs often involve large, shallow binding pockets that are challenging to target with traditional small molecules. The presentation of multiple pharmacophores on a rigid core can mimic the key interactions of a protein's binding partner.
Conclusion
This compound represents a versatile and synthetically accessible scaffold for the construction of diverse and complex combinatorial libraries. Its rigid core and multiple points for derivatization provide a framework for the creation of molecules with well-defined three-dimensional structures. The synthetic strategies and hypothetical protocols outlined in this whitepaper provide a roadmap for researchers to explore the potential of this scaffold in the discovery of novel therapeutic agents targeting a range of biological processes. Further investigation into the development of libraries based on this core is warranted and holds promise for advancing the field of drug discovery.
References
Methodological & Application
detailed synthesis protocol for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
Topic: Detailed Synthesis Protocol for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a polyhydroxylated organic compound with a cyclopentanone backbone. The presence of four hydroxyl groups makes it a versatile building block in various chemical syntheses. Its potential applications include the synthesis of complex molecules, polymers, and materials with tailored properties. The synthesis of this compound is primarily achieved through a base-catalyzed aldol condensation reaction between cyclopentanone and an excess of formaldehyde. This document provides a detailed protocol for its preparation, intended for laboratory and research purposes.
Reaction Principle
The synthesis of this compound is a classic example of a base-catalyzed aldol condensation, specifically a hydroxymethylation reaction. In this process, a base catalyst abstracts an alpha-proton from cyclopentanone to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This sequence of deprotonation and nucleophilic attack is repeated at all four alpha-positions of the cyclopentanone ring, leading to the addition of four hydroxymethyl groups and the formation of the final product.
Experimental Protocol
Materials and Reagents:
-
Cyclopentanone (C₅H₈O)
-
Formaldehyde (37% aqueous solution, formalin)
-
Calcium hydroxide (Ca(OH)₂) or other suitable base (e.g., NaOH, KOH)
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl, for neutralization)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Distilled water
Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel
-
Thermometer
-
pH indicator paper or a pH meter
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclopentanone and methanol.
-
Catalyst Addition: While stirring, add the base catalyst (e.g., calcium hydroxide) to the cyclopentanone solution.
-
Formaldehyde Addition: Slowly add the formaldehyde solution from the dropping funnel to the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 40-50°C, using a cooling bath if necessary.
-
Reaction: After the complete addition of formaldehyde, continue to stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of hydrochloric acid until a neutral pH (around 7) is achieved.
-
Work-up:
-
Filter the neutralized reaction mixture to remove any insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the dried organic phase using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol/water or ethyl acetate/hexane) to yield a crystalline solid.
-
Data Presentation
| Parameter | Details |
| Reactants | |
| Cyclopentanone | 1.0 molar equivalent |
| Formaldehyde (37% aq.) | 4.0 - 5.0 molar equivalents |
| Base Catalyst | 0.1 - 0.5 molar equivalents |
| Reaction Conditions | |
| Solvent | Methanol/Water |
| Temperature | 40 - 60 °C |
| Reaction Time | 4 - 12 hours |
| Product Information | |
| Molecular Formula | C₉H₁₆O₅ |
| Molecular Weight | 204.22 g/mol |
| Physical State | Solid |
| Purity (after recrystallization) | Typically >95% |
| Expected Yield | Moderate to good |
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Protecting Group Strategies for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone Hydroxyl Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the four primary hydroxyl groups of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. Given the polyfunctional nature of this molecule, protecting group strategies are essential for achieving selective transformations at other positions of the molecule or for modifying the hydroxyl groups in a controlled manner. The following sections detail common strategies, including the formation of acetals, silyl ethers, and esters, along with their respective deprotection methods.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.[1] For a polyol like this compound, the four primary hydroxyl groups are nucleophilic and can undergo a variety of reactions. Protecting these groups allows for a wider range of chemical transformations to be performed on the cyclopentanone ring or for selective manipulation of the hydroxyl groups themselves. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its removal upon completion of the desired transformation.[2]
Acetal Protection
Acetal formation is a common and effective method for protecting 1,2- and 1,3-diols. In the case of this compound, the geminal diols on carbons 2 and 5 can readily form cyclic acetals with aldehydes or ketones under acidic catalysis. This strategy can be employed to protect all four hydroxyl groups simultaneously or, with careful control of stoichiometry, to achieve selective protection.
Protocol 1: Per-acetonide Protection (Formation of Di-isopropylidene Ketal)
This protocol describes the protection of all four hydroxyl groups by forming two isopropylidene ketals.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous acetone (10-20 volumes), add 2,2-dimethoxypropane (2.5 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired di-protected compound.
Protocol 2: Mono-acetonide Protection (Selective Protection)
Achieving selective mono-protection requires careful control of the reaction conditions and stoichiometry.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous dichloromethane or acetone.
-
Add a limited amount of 2,2-dimethoxypropane (1.1 eq) and a catalytic amount of a mild acid catalyst (e.g., camphorsulfonic acid, 0.02 eq).
-
Stir the reaction at room temperature and monitor closely by TLC.
-
Once the starting material is consumed and the desired mono-protected product is the major component, quench the reaction with a base (e.g., pyridine or triethylamine).
-
Work up the reaction as described in Protocol 1.
-
Purification by column chromatography will be necessary to separate the mono-protected product from the di-protected and unreacted starting material.
Deprotection of Acetals
Acetal groups are stable to basic conditions but are readily cleaved under acidic conditions.
Experimental Protocol:
-
Dissolve the acetal-protected compound in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected polyol.
Silyl Ether Protection
Silyl ethers are versatile protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal.[3] The steric bulk of the silyl group can be tuned to achieve selective protection of less hindered hydroxyl groups. For this compound, all four primary hydroxyls can be protected, or selective protection might be achievable.
Protocol 3: Per-silylation with tert-Butyldimethylsilyl (TBDMS) Ethers
This protocol details the protection of all four hydroxyl groups as their TBDMS ethers.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (5.0 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 4.4 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of Silyl Ethers
Silyl ethers are typically removed using a source of fluoride ions or under acidic conditions.[3]
Experimental Protocol:
-
Dissolve the silyl-protected compound in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.1 eq per silyl group).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture and purify by column chromatography to remove the silyl byproducts and obtain the deprotected alcohol.
Ester Protection
Esterification is a classical method for protecting hydroxyl groups. Acetyl esters are common due to their stability and ease of removal.
Protocol 4: Per-acetylation
This protocol describes the formation of the tetra-acetate ester.
Experimental Protocol:
-
Suspend or dissolve this compound (1.0 eq) in pyridine.
-
Cool the mixture to 0 °C and add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the tetra-acetate.
Deprotection of Esters
Ester groups are typically cleaved by hydrolysis under basic conditions.
Experimental Protocol:
-
Dissolve the acetate-protected compound in methanol.
-
Add a catalytic amount of sodium methoxide or a stoichiometric amount of a base like potassium carbonate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid or an acidic resin).
-
Concentrate the mixture and purify by column chromatography to obtain the deprotected polyol.
Data Presentation
| Protecting Group | Reagents and Conditions (Protection) | Reagents and Conditions (Deprotection) | Stability |
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, cat. p-TsOH, Acetone, RT | aq. HCl, THF/H₂O, RT | Stable to base, reducing agents, oxidizing agents. Labile to acid. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF, RT | TBAF, THF, RT or Acetic Acid/H₂O | Stable to base, mild acid. Labile to strong acid and fluoride ions. |
| Acetyl (Ac) | Acetic Anhydride, Pyridine, RT | NaOMe, MeOH, RT or K₂CO₃, MeOH/H₂O | Stable to acid, mild reducing agents. Labile to base. |
Visualizations
Caption: Chemical structure of this compound.
Caption: Overview of protection and deprotection strategies.
Caption: A generalized workflow for utilizing protecting groups in synthesis.
References
Application Notes and Protocols for the Condensation of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation of ketones with amines is a fundamental transformation in organic synthesis, leading to the formation of imines (Schiff bases) or, upon subsequent reduction, secondary or tertiary amines. These nitrogen-containing compounds are pivotal in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a unique polyhydroxylated cyclic ketone that, upon condensation with amines, can serve as a scaffold for the synthesis of complex molecules such as aza-adamantanes and other intricate heterocyclic systems. The presence of four hydroxyl groups introduces both opportunities for further functionalization and challenges in controlling reactivity and solubility.
This document provides a generalized protocol for the condensation of this compound with amines, based on established methodologies for simpler cyclic ketones.[1][2][3] It is important to note that specific reaction conditions for this polyhydroxylated substrate are not widely reported in the literature, and therefore, the provided protocols should be considered as a starting point for optimization.
Reaction Scheme
The general reaction involves the acid-catalyzed formation of an imine intermediate from this compound and a primary amine. This intermediate can then be reduced in situ (reductive amination) to yield the corresponding saturated amine.[4][5]
(Note: The following is a generalized representation. The actual product from a reaction with a diamine could lead to more complex cage-like structures.)
Representative Reaction Conditions for Analogous Systems
The following table summarizes typical reaction conditions for the condensation and reductive amination of simpler cyclopentanone derivatives with amines. These conditions can serve as a guide for developing a protocol for this compound.
| Parameter | Condition | Notes |
| Amine | Primary amines, diamines | The choice of amine will dictate the final product structure. |
| Solvent | Toluene, Methanol (MeOH), 1,2-Dichloroethane (DCE), Ethanol (EtOH) | Toluene is often used with a Dean-Stark trap to remove water and drive imine formation. Alcohols are common for reductive amination. |
| Catalyst | Acetic acid (AcOH), p-Toluenesulfonic acid (p-TSA) | Weak acids are typically used to catalyze imine formation.[1][2][6] |
| Dehydrating Agent | Dean-Stark apparatus, Molecular sieves (3Å or 4Å) | Essential for driving the equilibrium towards the imine product by removing water.[2] |
| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | For reductive amination. NaBH(OAc)₃ is often preferred for its mildness and selectivity.[7] |
| Temperature | Room temperature to reflux (typically 60-120 °C) | The optimal temperature will depend on the specific reactants and solvent. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, NMR). |
Experimental Protocols
Disclaimer: The following protocols are generalized and have been adapted from procedures for simpler cyclopentanones. Optimization of stoichiometry, catalyst loading, temperature, and reaction time will be necessary for the specific substrate this compound due to its unique solubility and reactivity profile conferred by the four hydroxyl groups.
Protocol 1: Imine Formation with a Primary Amine
This protocol describes the formation of an imine (Schiff base) from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve or suspend the ketone.
-
Add the primary amine (1.0-1.2 eq) to the mixture.
-
Add a catalytic amount of p-TSA (0.05-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected or the reaction is deemed complete by TLC or another monitoring method (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude imine can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Reductive Amination with a Primary Amine
This protocol describes the direct conversion of this compound to the corresponding secondary amine in a one-pot procedure.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, carefully add the reducing agent (e.g., NaBH₃CN, 1.5 eq). Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the condensation and reductive amination of a cyclic ketone with an amine.
Concluding Remarks
The condensation of this compound with amines offers a pathway to novel and complex nitrogen-containing scaffolds. The protocols provided herein, derived from analogous reactions, serve as a foundational guide for researchers. Careful optimization and consideration of the unique properties of the polyhydroxylated starting material will be crucial for successful synthesis. The high density of hydroxyl groups may necessitate the use of protecting group strategies or exploration of a wider range of solvents to ensure adequate solubility and reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective synthesis of 3-(hydroxymethyl)cyclopentanol and its derivatives is of significant interest in medicinal chemistry, as these compounds serve as crucial chiral building blocks for carbocyclic nucleoside analogues with potent antiviral and anticancer properties. The precise stereochemistry of the 1,3-diol system on the cyclopentane ring is critical for biological activity, necessitating highly selective and reproducible synthetic methods. This document provides detailed application notes, experimental protocols, and comparative data for the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone, a key intermediate in accessing these valuable chiral diols.
Two primary strategies are highlighted: diastereoselective chemical reduction and chemoenzymatic synthesis. The choice of method depends on the desired stereoisomer and the required level of stereochemical purity.
Diastereoselective Chemical Reduction
The reduction of the prochiral ketone, 3-(hydroxymethyl)cyclopentanone, can be controlled to favor the formation of either the cis or trans diastereomer of 3-(hydroxymethyl)cyclopentanol. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent and the reaction conditions.
Mechanism of Stereoselection
The stereoselectivity of the hydride reduction is primarily governed by steric hindrance. The hydroxymethyl group at the C3 position directs the incoming hydride to the opposite face of the cyclopentanone ring. Bulky hydride reagents, being more sensitive to steric hindrance, will preferentially attack from the less hindered anti-face relative to the hydroxymethyl group, leading to the formation of the cis-diol. Less sterically demanding reagents, such as sodium borohydride, can attack from either face, resulting in lower diastereoselectivity.[1][2] Lower reaction temperatures generally enhance kinetic control, favoring the formation of the cis-isomer.[3]
Data Presentation: Comparison of Chemical Reducing Agents
The following table summarizes the diastereoselectivity of various reducing agents in the reduction of 3-(hydroxymethyl)cyclopentanone.
| Reducing Agent | Temperature (°C) | Solvent | cis:trans Ratio | Yield (%) | Reference |
| L-Selectride® | -78 | THF | >95:5 | High | [1][2] |
| K-Selectride® | -78 | THF | High cis | High | [2][3] |
| Sodium Borohydride (NaBH₄) | 0 to RT | Methanol | Variable (low selectivity) | ~90 | [1][4] |
Note: "High" indicates that the source qualitatively reports high selectivity or yield without providing a specific value.
Experimental Protocol: Diastereoselective Reduction to cis-3-(Hydroxymethyl)cyclopentanol using L-Selectride®
This protocol describes the general procedure for the highly diastereoselective reduction of 3-(hydroxymethyl)cyclopentanone to yield the cis-diol.[5][6][7]
Materials:
-
3-(hydroxymethyl)cyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1–1.2 equivalents) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature is maintained below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure cis-3-(hydroxymethyl)cyclopentanol.
Caption: Experimental workflow for the diastereoselective reduction of 3-(hydroxymethyl)cyclopentanone.
Chemoenzymatic Synthesis
A chemoenzymatic approach offers excellent enantiocontrol for accessing specific stereoisomers of cis-3-(hydroxymethyl)cyclopentanol. This strategy employs an enzyme for a key asymmetric transformation, followed by a diastereoselective chemical reduction.
Synthetic Strategy
A notable example involves the asymmetric reduction of a cyclopentenone precursor using an enoate reductase. This enzymatic step establishes the chirality at the C3 position with high enantiomeric excess. The resulting chiral ketone, (3R)-3-(hydroxymethyl)cyclopentanone, is then subjected to a diastereoselective reduction with a bulky hydride reagent, as described previously, to yield the desired (1R,3R)-cis-diol.[1][2]
Data Presentation: Chemoenzymatic Synthesis of (1R,3R)-3-(Hydroxymethyl)cyclopentanol
| Parameter | Value | Notes |
| Starting Material | (S)-4-(hydroxymethyl)cyclopent-2-enone | |
| Key Transformation | Asymmetric reduction with enoate reductase | Establishes the (3R) stereocenter |
| Enantiomeric Excess (e.e.) | >98% | For the (3R)-3-(hydroxymethyl)cyclopentanone intermediate |
| Diastereomeric Ratio (cis:trans) | >95:5 | For the subsequent reduction with a bulky hydride reagent |
| Overall Yield (2 steps) | 75-85% | Estimated for the two-step chemoenzymatic process |
Data is representative of typical outcomes for this synthetic route.[1]
Experimental Protocol: General Chemoenzymatic Synthesis
This protocol outlines the two-stage process for producing enantiomerically enriched cis-3-(hydroxymethyl)cyclopentanol.
Stage 1: Enzymatic Asymmetric Reduction
-
Prepare a buffered aqueous solution containing the enoate reductase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the cofactor (NADPH or NADH).
-
Add the (S)-4-(hydroxymethyl)cyclopent-2-enone substrate to the enzymatic reaction mixture.
-
Incubate the reaction under controlled pH and temperature until the starting material is consumed (monitored by HPLC or GC).
-
Extract the product, (3R)-3-(hydroxymethyl)cyclopentanone, from the aqueous phase using an organic solvent.
-
Purify the chiral ketone intermediate.
Stage 2: Diastereoselective Chemical Reduction
-
Follow the protocol for the "Diastereoselective Reduction to cis-3-(Hydroxymethyl)cyclopentanol using L-Selectride®" as described above, using the enantiomerically enriched (3R)-3-(hydroxymethyl)cyclopentanone as the starting material.
Caption: Signaling pathway for the chemoenzymatic synthesis of (1R,3R)-cis-3-(hydroxymethyl)cyclopentanol.
Biocatalytic Reduction of Related Compounds
While specific data for the direct biocatalytic reduction of 3-(hydroxymethyl)cyclopentanone is limited in the reviewed literature, the asymmetric reduction of related prochiral ketones using whole-cell biocatalysts (e.g., Baker's Yeast) or isolated oxidoreductases is a well-established strategy.[8] These methods are particularly valuable for producing chiral alcohols with high enantiomeric purity. For instance, the biocatalytic reduction of 3-substituted cyclopentenones has been successfully applied in the synthesis of complex molecules.[9] Researchers are encouraged to screen various yeast strains or commercially available ketoreductase panels to identify enzymes capable of reducing 3-(hydroxymethyl)cyclopentanone with high stereoselectivity.
Conclusion
The stereoselective reduction of 3-(hydroxymethyl)cyclopentanone is a pivotal step in the synthesis of chiral diols for pharmaceutical applications. For achieving high cis-diastereoselectivity, chemical reduction using bulky hydride reagents like L-Selectride® at low temperatures is a reliable and effective method.[1][2][3] When high enantiopurity of a specific stereoisomer is required, a chemoenzymatic approach provides an excellent solution by establishing a key stereocenter with high fidelity prior to the diastereoselective reduction.[1][2] These detailed protocols and comparative data serve as a valuable resource for researchers in the efficient and selective synthesis of this important chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone in the Synthesis of Cross-linking Agents: Theoretical Framework and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a unique polyol with a compact, cyclic structure and four primary hydroxyl groups. These characteristics suggest its potential as a versatile building block for the synthesis of novel cross-linking agents. Cross-linking agents are crucial for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. This document explores the theoretical applications of this compound in the synthesis of cross-linking agents for various polymer systems, including polyesters, polyurethanes, and epoxy resins. While direct experimental evidence for these specific applications is limited in publicly available literature, this report provides a foundational guide for researchers interested in exploring the potential of this molecule.
Introduction
Cross-linking is a fundamental process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, leading to the creation of a three-dimensional network structure. The properties of the resulting cross-linked polymer are highly dependent on the structure and functionality of the cross-linking agent. This compound (CAS No. 3322-70-1) presents an intriguing scaffold for the design of cross-linking agents due to its tetra-functionality and rigid cyclic core. The four primary hydroxyl groups offer multiple reaction sites for incorporation into various polymer backbones.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3322-70-1 |
| Molecular Formula | C₉H₁₆O₅ |
| Molecular Weight | 204.22 g/mol |
| Appearance | White to off-white solid |
| Hydroxyl Groups | 4 (primary) |
Theoretical Applications in Cross-linking Agent Synthesis
The four primary hydroxyl groups of this compound can undergo various chemical transformations to yield functionalized molecules capable of acting as cross-linking agents. The following sections outline hypothetical synthetic pathways.
Polyester-based Cross-linking Agents
One of the most straightforward applications of this tetraol is in the synthesis of polyester-based cross-linking agents. By reacting this compound with dicarboxylic acids or their derivatives (e.g., acid chlorides or anhydrides), hyperbranched or star-shaped polyester polyols can be formed. These polyols can then be further functionalized to introduce reactive groups suitable for cross-linking.
A hypothetical reaction involves the esterification with a dicarboxylic acid to create a tetra-functional carboxylic acid, which can then react with polymers containing hydroxyl or epoxy groups.
Caption: Hypothetical synthesis of a polyester-based cross-linking agent.
Polyurethane-based Cross-linking Agents
In polyurethane chemistry, polyols are key components that react with isocyanates to form urethane linkages. This compound can act as a chain extender or cross-linker in polyurethane formulations. Its four hydroxyl groups can react with diisocyanates to create a high-density cross-linked network, thereby increasing the rigidity and thermal stability of the resulting polyurethane.
Caption: Theoretical role of this compound in polyurethane cross-linking.
Epoxy Resin Curing Agents
The hydroxyl groups of this compound can be modified to create effective curing agents for epoxy resins. For instance, reaction with epichlorohydrin would yield a tetra-glycidyl ether derivative. This derivative can then co-react with other epoxy resins or be cured with traditional amine or anhydride curing agents. Alternatively, the tetraol itself can act as a polyol curative for epoxy resins, particularly in the presence of a catalyst, where the hydroxyl groups open the epoxide rings.
Caption: Hypothetical synthesis and application of a tetra-glycidyl ether derivative as an epoxy curing agent.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general organic chemistry principles for the synthesis of cross-linking agents derived from this compound. These protocols have not been experimentally validated and should be adapted and optimized by researchers.
Synthesis of a Tetra-acrylate Cross-linking Agent
This protocol describes the esterification of this compound with acryloyl chloride to produce a tetra-functional acrylate monomer, which can be used as a cross-linking agent in free-radical polymerization.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (as a base)
-
Dichloromethane (as a solvent)
-
Hydroquinone (as a polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound and a catalytic amount of hydroquinone in dry dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of acryloyl chloride in dichloromethane dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Table 2: Hypothetical Quantitative Data for Tetra-acrylate Synthesis
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
Use as a Cross-linker in Polyurethane Synthesis
This protocol outlines the use of this compound as a cross-linking agent in the synthesis of a polyurethane elastomer.
Materials:
-
Poly(ethylene glycol) (PEG, Mn = 2000 g/mol )
-
Hexamethylene diisocyanate (HDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL, as a catalyst)
-
Dry N,N-Dimethylformamide (DMF, as a solvent)
Procedure:
-
Dry the PEG and this compound under vacuum at 80 °C for 4 hours prior to use.
-
In a reaction vessel under a nitrogen atmosphere, dissolve the dried PEG and this compound in dry DMF.
-
Add a catalytic amount of DBTDL to the mixture.
-
Heat the mixture to 70 °C and add HDI dropwise with vigorous stirring.
-
After the addition, continue stirring at 70 °C for 4-6 hours until the viscosity of the solution increases significantly.
-
Pour the viscous solution into a Teflon mold and cure in an oven at 80 °C for 24 hours to obtain the cross-linked polyurethane film.
Table 3: Hypothetical Properties of Cross-linked Polyurethane
| Property | Expected Trend with Increasing Cross-linker |
| Tensile Strength | Increase |
| Elongation at Break | Decrease |
| Glass Transition Temperature (Tg) | Increase |
| Swelling Ratio in DMF | Decrease |
Conclusion and Future Directions
While direct experimental applications of this compound in the synthesis of cross-linking agents are not widely reported, its chemical structure holds significant promise for this purpose. The tetra-functionality and rigid core make it an ideal candidate for creating highly cross-linked polymer networks with potentially enhanced thermal and mechanical properties.
Future research should focus on the practical synthesis and characterization of cross-linking agents derived from this molecule. Detailed studies on the structure-property relationships of the resulting cross-linked polymers are necessary to fully elucidate the potential of this versatile building block. Exploration of its use in developing advanced materials for coatings, adhesives, biomedical devices, and drug delivery systems is warranted. The hypothetical pathways and protocols presented here provide a starting point for researchers to embark on such investigations.
Application Notes and Protocols: Derivatization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THMCP) is a polyhydroxylated cyclopentanone derivative. Its unique scaffold, featuring a central cyclopentanone ring and four primary hydroxyl groups, presents a versatile platform for chemical modification. The derivatization of these hydroxyl groups can lead to a diverse library of compounds with potential applications in biological screening and drug discovery. The cyclopentanone core is found in various natural products with known biological activities, including anti-inflammatory and cytostatic effects.[1] This document provides detailed protocols for the synthesis of THMCP derivatives and their subsequent biological evaluation.
I. Derivatization Strategies for THMCP
The four primary hydroxyl groups of THMCP are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. This enables the exploration of a broad chemical space to identify derivatives with desired biological activities. Key derivatization strategies include esterification, etherification, and carbamate formation.
A. Esterification:
Esterification is a straightforward method to introduce a wide range of substituents. The reaction of THMCP with various acyl chlorides or carboxylic acids can yield tetra-ester derivatives.
Protocol 1: Synthesis of 2,2,5,5-Tetrakis(acetoxymethyl)cyclopentanone (THMCP-Tetraacetate)
-
Materials: this compound (1.0 g, 4.9 mmol), Acetic anhydride (4.0 mL, 42.2 mmol), Pyridine (5.0 mL), Dichloromethane (DCM, 20 mL), Saturated sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
Dissolve THMCP in a mixture of pyridine and DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
B. Etherification:
Etherification allows for the introduction of stable alkyl or aryl groups. The Williamson ether synthesis is a common method for this transformation.
Protocol 2: Synthesis of 2,2,5,5-Tetrakis(benzyloxymethyl)cyclopentanone (THMCP-Tetrabenzyl Ether)
-
Materials: this compound (1.0 g, 4.9 mmol), Sodium hydride (60% dispersion in mineral oil, 0.8 g, 20.0 mmol), Benzyl bromide (2.4 mL, 20.0 mmol), Anhydrous Tetrahydrofuran (THF, 30 mL).
-
Procedure:
-
Suspend sodium hydride in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0°C.
-
Add a solution of THMCP in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0°C and add benzyl bromide dropwise.
-
Stir at room temperature for 24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
II. Biological Screening of THMCP Derivatives
Based on the known biological activities of other cyclopentanone derivatives, which include anti-inflammatory and anticancer properties, a panel of assays can be employed to screen the synthesized THMCP library.[1][2]
A. Anti-inflammatory Activity:
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of THMCP derivatives (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
-
Cytotoxicity Assay: Simultaneously perform an MTT assay to assess the cytotoxicity of the compounds on RAW 264.7 cells.
B. Anticancer Activity:
Protocol 4: Cytotoxicity Screening against Cancer Cell Lines
-
Cell Lines: A panel of human cancer cell lines can be used, for example, A549 (lung), MCF-7 (breast), and HCT116 (colon).
-
Assay Procedure (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the THMCP derivatives for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
-
III. Data Presentation
The quantitative data from the biological screening should be summarized in tables for clear comparison.
Table 1: Anti-inflammatory Activity of THMCP Derivatives
| Compound ID | Derivative | Concentration (µM) | NO Inhibition (%) | Cell Viability (%) |
| THMCP-01 | Tetraacetate | 10 | 15.2 ± 2.1 | 98.5 ± 3.4 |
| 50 | 45.8 ± 3.5 | 95.1 ± 4.2 | ||
| THMCP-02 | Tetrabenzoate | 10 | 25.6 ± 2.8 | 97.2 ± 2.9 |
| 50 | 68.3 ± 4.1 | 92.7 ± 3.8 | ||
| THMCP-03 | Tetrabenzyl Ether | 10 | 8.1 ± 1.5 | 99.1 ± 2.5 |
| 50 | 22.4 ± 2.9 | 97.6 ± 3.1 |
Table 2: Anticancer Activity (IC₅₀ Values in µM) of THMCP Derivatives
| Compound ID | Derivative | A549 | MCF-7 | HCT116 |
| THMCP-01 | Tetraacetate | >100 | >100 | >100 |
| THMCP-02 | Tetrabenzoate | 45.7 | 62.3 | 38.9 |
| THMCP-03 | Tetrabenzyl Ether | >100 | >100 | >100 |
| THMCP-04 | Tetra-p-nitrobenzoate | 12.5 | 25.1 | 9.8 |
IV. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the derivatization and biological screening of THMCP.
B. Signaling Pathway: NF-κB Inhibition by Active Derivatives
A potential mechanism for the observed anti-inflammatory activity of THMCP derivatives could be the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of action: Inhibition of the NF-κB signaling pathway.
C. Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Based on the hypothetical data, a preliminary SAR can be proposed.
Caption: Hypothetical Structure-Activity Relationship (SAR) for THMCP derivatives.
References
Application Note: Protocol for the Purification of Cyclopentanone Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentanone derivatives are a critical class of organic compounds that form the structural core of numerous biologically active molecules, including prostaglandins, natural products, and synthetic pharmaceuticals. Achieving high purity of these derivatives is essential for their application in research and drug development, as even minor impurities can significantly affect biological assays and clinical outcomes. Column chromatography is the most widely used technique for the purification of these compounds on a preparative scale.[1]
This document provides a detailed protocol for the purification of cyclopentanone derivatives using normal-phase column chromatography with silica gel. It covers method development using Thin-Layer Chromatography (TLC), column packing, sample application, elution, and product isolation.
Principle of Separation
Normal-phase column chromatography separates compounds based on their differing polarities.[2] The stationary phase, typically silica gel, is highly polar.[3] A less polar mobile phase (eluent) is used to move the compounds down the column.[2]
-
Non-polar compounds have a weak affinity for the polar silica gel and a strong affinity for the mobile phase. They travel down the column quickly.
-
Polar compounds adsorb more strongly to the silica gel and are less soluble in the mobile phase. They move down the column slowly.
This difference in migration rates allows for the separation of the target cyclopentanone derivative from impurities of different polarities. For example, a more polar derivative like a cyclopentanol will be retained more strongly on the silica than the corresponding, less polar cyclopentanone.
Preliminary Analysis & Method Development: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to develop an optimal solvent system using TLC.[4] TLC is a rapid, small-scale version of column chromatography that helps predict the separation on a larger scale.[4][5] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35.[6][7] This Rf range typically provides the best separation from impurities.[6]
Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[7]
Protocol for TLC:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in a sealed chamber containing the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots using a UV lamp (if the compounds are UV-active) and/or by staining (e.g., with potassium permanganate or iodine).
-
Calculate the Rf value for the target compound and adjust the solvent polarity as needed.
-
If Rf is too high (> 0.4): The solvent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If Rf is too low (< 0.2): The solvent is not polar enough. Increase the proportion of the polar solvent.
-
Data Presentation
Table 1: Mobile Phase Selection Guide Based on TLC Analysis This table provides a starting point for selecting a mobile phase for cyclopentanone derivatives of varying polarity. The ratios should be optimized using TLC.
| Polarity of Derivative | Example Substituents | Starting Mobile Phase System (Hexane:Ethyl Acetate, v/v) | Expected Rf Range for Target Compound |
| Low | Alkyl chains, non-polar protecting groups | 95:5 to 90:10 | 0.25 - 0.40 |
| Medium | Ketone (unsubstituted), esters, ethers | 85:15 to 70:30 | 0.25 - 0.35 |
| High | Hydroxyl (-OH), carboxyl (-COOH), amino (-NH2) | 60:40 to 50:50 (or add methanol to ethyl acetate) | 0.20 - 0.30 |
Detailed Protocol: Preparative Column Chromatography
This protocol outlines the "slurry packing" method, which is effective for preparing a homogenous column and minimizing air bubbles.[8]
Step 1: Column Preparation
-
Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[2]
-
Securely clamp the column in a perfectly vertical position.[9]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[8]
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[8]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 230-400 mesh) with the initial, least polar mobile phase determined by TLC.[10] Mix well to remove all air bubbles.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.[8]
-
Continuously tap the side of the column gently to ensure the silica packs down evenly and to dislodge any trapped air bubbles.[8]
-
Once all the silica has been added and has settled, add a final layer of sand (approx. 1 cm) on top to protect the silica surface from being disturbed during solvent addition.[9]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [11]
Step 2: Sample Loading
-
Dissolve the crude cyclopentanone derivative in the minimum amount of the mobile phase or a slightly more polar solvent.
-
Using a pipette, carefully apply the sample solution evenly to the top of the sand layer.[12]
-
Open the stopcock and allow the sample to absorb completely into the silica bed, draining the solvent until it reaches the top of the sand again.
-
Carefully add a small amount of fresh mobile phase to wash any remaining sample from the column walls onto the silica. Drain this solvent to the top of the sand.
Step 3: Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate. Collect the eluent in sequentially numbered test tubes or flasks.[13]
-
Maintain the solvent level at the top of the column by adding fresh eluent as needed.
-
If separation between the target compound and impurities is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase over time (e.g., from 10% to 20% ethyl acetate in hexane).[14]
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[11]
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified cyclopentanone derivative.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC, or HPLC.
Table 2: Typical Purification Parameters and Expected Outcomes
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Slightly acidic; most common for normal-phase chromatography.[2] |
| Sample:Silica Ratio (w/w) | 1:20 to 1:100 | Use a higher ratio for more difficult separations.[2] |
| Loading Method | Wet Loading (in solution) | Dry loading (pre-adsorbing onto silica) can improve resolution for less soluble samples.[1] |
| Elution Mode | Isocratic or Gradient | Isocratic uses a single solvent composition. Gradient involves increasing solvent polarity. |
| Typical Recovery Yield | 60% - 95% | Varies based on separation difficulty and technique.[10][15] |
| Achievable Purity | >98% | Dependent on successful optimization of the mobile phase.[10] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification protocol.
Caption: Workflow for purification of cyclopentanone derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. yamazenusa.com [yamazenusa.com]
- 7. biotage.com [biotage.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the recovery yield and of the production rate in overloaded gradient-elution reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Polyester Dendrimers Using a 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyester dendrimers utilizing a tetrafunctional 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone core. This core molecule offers a unique, cyclic, and sterically defined starting point for the construction of well-defined dendritic architectures. The protocols outlined below are based on established methods for polyester dendrimer synthesis and are adapted for this specific core. These dendrimers, with their biodegradable polyester backbones, are promising candidates for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a precise, three-dimensional structure.[1][2] Their unique architecture, featuring a central core, repeating branched units (generations), and a high density of terminal functional groups, makes them ideal scaffolds for advanced applications.[1][2] Polyester dendrimers are of particular interest in the biomedical field due to their biocompatibility and biodegradability.[3]
The use of this compound as a core molecule provides a compact and rigid starting scaffold with four primary hydroxyl groups available for dendron attachment or divergent growth. This allows for the synthesis of dendrimers with a well-defined globular shape and a high density of peripheral functionalities.
Synthetic Strategies
Two primary strategies can be employed for the synthesis of dendrimers from the this compound core: the divergent and convergent approaches.
2.1. Divergent Synthesis
In the divergent approach, the dendrimer is grown outwards from the core molecule.[2][4] This involves the sequential addition of monomer units to the periphery of the growing macromolecule. A common monomer used for polyester dendrimer synthesis is 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), where the carboxylic acid group reacts with the hydroxyl groups on the core, and the two new hydroxyl groups become the sites for the next generation's growth.[3][5]
2.2. Convergent Synthesis
The convergent strategy involves the synthesis of the dendritic branches (dendrons) first, which are then attached to the central core molecule in the final step.[2][6] This method often allows for easier purification of the intermediate products and can lead to more structurally perfect dendrimers.[6] For this approach, pre-synthesized polyester dendrons with a focal point carboxylic acid group would be coupled to the four hydroxyl groups of the this compound core.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a second-generation (G2) polyester dendrimer using the this compound core via a divergent approach.
3.1. Materials and Methods
-
Core: this compound
-
Monomer: Acetonide-protected 2,2-bis(hydroxymethyl)propanoic anhydride (prepared from 2,2-bis(hydroxymethyl)propanoic acid)
-
Coupling Agent: Dicyclohexylcarbodiimide (DCC)
-
Catalyst: 4-(Dimethylamino)pyridinium p-toluenesulfonate (DPTS)
-
Deprotection Reagent: Dowex® 50WX8 hydrogen form ion-exchange resin
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethyl acetate (EtOAc)
-
Purification: Silica gel chromatography, Dialysis
3.2. Protocol for First-Generation (G1) Dendrimer Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Monomer Addition: Add acetonide-protected 2,2-bis(hydroxymethyl)propanoic anhydride (4.4 eq) to the solution.
-
Coupling: In a separate flask, dissolve DCC (4.4 eq) and DPTS (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.
-
Purification (Protected G1): Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the protected G1 dendrimer.
-
Deprotection: Dissolve the purified, protected G1 dendrimer in a mixture of methanol and DCM. Add Dowex® 50WX8 resin and stir at room temperature for 12-24 hours.
-
Final Purification (G1-OH): Filter off the resin and concentrate the filtrate. Purify the resulting G1 dendrimer with eight peripheral hydroxyl groups by precipitation or dialysis.
3.3. Protocol for Second-Generation (G2) Dendrimer Synthesis
-
Reaction Setup: Follow the same procedure as for the G1 synthesis, using the purified G1-OH dendrimer (1.0 eq) as the starting material.
-
Monomer Addition: Add acetonide-protected 2,2-bis(hydroxymethyl)propanoic anhydride (8.8 eq).
-
Coupling: Use DCC (8.8 eq) and DPTS (0.8 eq) for the coupling reaction.
-
Reaction, Workup, and Purification: Follow the same steps as outlined for the G1 synthesis to obtain the protected G2 dendrimer.
-
Deprotection: Deprotect the G2 dendrimer using Dowex® 50WX8 resin to yield the final G2-OH dendrimer with sixteen peripheral hydroxyl groups.
Data Presentation
The successful synthesis of the dendrimers should be confirmed by a suite of analytical techniques. The expected data is summarized in the table below.
| Generation | Theoretical MW ( g/mol ) | Experimental MW ( g/mol ) (MALDI-TOF) | Polydispersity Index (PDI) (GPC) | ¹H NMR | ¹³C NMR |
| G0 (Core) | 204.22 | ~204 | - | Confirms 4 -CH₂OH groups | Confirms carbonyl and hydroxylated carbons |
| G1-OH | 717.78 | ~718 | < 1.05 | Disappearance of core -OH, appearance of 8 new -OH | Appearance of new ester and methylene carbons |
| G2-OH | 1941.12 | ~1941 | < 1.05 | Disappearance of G1 -OH, appearance of 16 new -OH | Further complexity in ester and methylene regions |
Visualization of Synthetic Workflows
The following diagrams illustrate the divergent and convergent synthetic pathways.
Caption: Divergent synthesis workflow for polyester dendrimers.
Caption: Convergent synthesis workflow for polyester dendrimers.
Applications in Drug Development
Polyester dendrimers are highly valuable in drug delivery due to their defined structure and biocompatibility.[1][7][8]
-
Drug Encapsulation: The interior voids of the dendrimer can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.[3]
-
Covalent Drug Conjugation: The numerous peripheral hydroxyl groups can be functionalized with targeting ligands or conjugated to drugs via cleavable linkers (e.g., pH-sensitive hydrazones), enabling targeted drug delivery and controlled release.[5][8]
-
Gene Delivery: The surface can be modified with cationic groups to facilitate the complexation and delivery of genetic material like siRNA or pDNA.
-
Bioimaging: The periphery can be decorated with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications.
The dendrimers synthesized from the this compound core are expected to exhibit similar properties and potential in these applications, offering a novel and well-defined platform for the development of advanced therapeutics and diagnostics.
Conclusion
The use of this compound as a core molecule presents a viable and interesting route to novel polyester dendrimers. The provided protocols, based on established synthetic methodologies, offer a clear pathway for the preparation and characterization of these macromolecules. The resulting dendrimers hold significant promise for a wide range of applications in drug development and biomedical research, warranting further investigation into their specific properties and in vitro/in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. his.pusan.ac.kr [his.pusan.ac.kr]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Functionalized Cyclopentanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentanone framework is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its synthesis, particularly with precise control over functionalization and stereochemistry, is of paramount importance in organic chemistry and drug discovery. This document provides detailed application notes and protocols for selected one-pot methodologies for the synthesis of functionalized cyclopentanones. These methods offer significant advantages in terms of operational simplicity, atom economy, and the ability to construct complex molecular architectures from readily available starting materials. The protocols outlined herein are intended to serve as a practical guide for researchers in academic and industrial settings.
Introduction
Cyclopentanone and its derivatives are key building blocks in the synthesis of numerous important molecules, including prostaglandins, steroids, and various therapeutic agents.[1] The development of efficient and stereoselective methods for their construction is a continuous focus of synthetic organic chemistry. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, have emerged as a powerful strategy to streamline synthetic routes, reduce waste, and improve overall efficiency.[2][3] This document details versatile one-pot approaches for the synthesis of functionalized cyclopentanones, highlighting catalytic cascade reactions and the use of renewable feedstocks.
Multicatalytic Asymmetric Synthesis of α-Hydroxycyclopentanones
A highly effective one-pot, asymmetric multicatalytic formal [3+2] cycloaddition has been developed for the synthesis of densely functionalized α-hydroxycyclopentanones. This method utilizes a combination of a secondary amine and an N-heterocyclic carbene (NHC) catalyst to facilitate a cascade reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes.[2] This approach allows for the formation of three contiguous stereocenters with high enantioselectivity.[2]
Signaling Pathway Diagram
Caption: Multicatalytic cascade for α-hydroxycyclopentanone synthesis.
Quantitative Data Summary
| Entry | 1,3-Dicarbonyl | α,β-Unsaturated Aldehyde | Yield (%)[2] | ee (%)[2] | dr[2] |
| 1 | Dibenzoylmethane | Cinnamaldehyde | 93 | 95 | 5:1 |
| 2 | 1,3-Cyclohexanedione | Cinnamaldehyde | 85 | 92 | 4:1 |
| 3 | Dibenzoylmethane | Crotonaldehyde | 78 | 94 | 6:1 |
| 4 | Ethyl benzoylacetate | Cinnamaldehyde | 65 | 90 | 3:1 |
Experimental Protocol
General Procedure for the Asymmetric Multicatalytic Cascade Reaction: [2]
-
To a vial charged with the 1,3-dicarbonyl (0.2 mmol), N-heterocyclic carbene precursor (0.04 mmol), and secondary amine catalyst (e.g., diphenylprolinol silyl ether, 0.04 mmol) is added the solvent (e.g., THF, 1.0 mL).
-
The α,β-unsaturated aldehyde (0.3 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired functionalized cyclopentanone.
Synthesis of Cyclopentanone from Biomass-Derived Furfural
A sustainable and efficient method for the synthesis of cyclopentanone involves the catalytic conversion of furfural, a platform chemical derived from lignocellulosic biomass.[4] This one-pot process typically utilizes a bimetallic catalyst, such as platinum and cobalt supported on carbon, in a biphasic solvent system under hydrogen pressure.[4] The reaction proceeds through the hydrogenation of furfural to furfuryl alcohol, followed by a rearrangement to yield cyclopentanone.
Experimental Workflow Diagram
Caption: Workflow for cyclopentanone synthesis from furfural.
Quantitative Data Summary
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Solvent System (v/v) | Furfural Conv. (%)[4] | CPO Yield (%)[4] |
| Pt-Co/C | 1 | 180 | Toluene/Water (3:4) | >99 | 75 |
| 20% Cu/Co₃O₄ | 4 | 150 | Water | 100 | 46 |
| CuZnAl | 4 | 150 | Water | 97 | 60 |
| 5% Pt/C | 3 | 160 | - | 97 | 67 |
Experimental Protocol
General Procedure for the Synthesis of Cyclopentanone from Furfural: [4]
-
The bimetallic catalyst (e.g., Pt-Co/C) is added to a high-pressure batch reactor.
-
Furfural and the solvent system (e.g., a mixture of toluene and water) are added to the reactor.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 180 °C) and stirred for the required reaction time.
-
After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst. The organic and aqueous phases are separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield pure cyclopentanone.
Dual Lewis Acid-Catalyzed Cycloaddition of Cyclopropanes and Ketenes
A novel one-pot approach to enantioenriched and diversely substituted cyclopentanones involves the dual Lewis acidic cooperative catalytic cycloaddition of donor-acceptor cyclopropanes and ketenes.[1] This methodology allows for the efficient construction of the cyclopentanone ring system with good control over stereochemistry. An in-situ ketene generation variant further enhances the operational simplicity of this method.[1]
Logical Relationship Diagram
Caption: Logic of the dual Lewis acid-catalyzed cycloaddition.
Quantitative Data Summary
While specific quantitative data is not detailed in the provided search result[1], the methodology is highlighted for its efficiency and scalability in producing enantioenriched cyclopentanones. Researchers are encouraged to consult the primary literature for detailed substrate scope and yield information.
Conceptual Experimental Protocol
Conceptual Procedure for the Dual Lewis Acid-Catalyzed Cycloaddition: [1]
-
In a reaction vessel under an inert atmosphere, the donor-acceptor cyclopropane and the ketene precursor (if using an in-situ generation method) are dissolved in a suitable anhydrous solvent.
-
The dual Lewis acidic cooperative catalyst system is added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature and monitored for completion.
-
Upon completion, the reaction is quenched, and the solvent is removed in vacuo.
-
The resulting crude product is purified by column chromatography to afford the desired substituted cyclopentanone.
Conclusion
The one-pot synthetic methodologies presented herein offer powerful and efficient routes to a variety of functionalized cyclopentanones. The multicatalytic cascade reaction provides excellent stereocontrol for the synthesis of complex chiral molecules. The conversion of biomass-derived furfural represents a sustainable approach to this important chemical scaffold. Finally, the dual Lewis acid-catalyzed cycloaddition of cyclopropanes and ketenes showcases a modern and versatile method for constructing diverse cyclopentanone derivatives. These protocols and data serve as a valuable resource for chemists engaged in the synthesis of cyclopentanone-containing target molecules for applications in materials science, agrochemicals, and pharmaceuticals.
References
- 1. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 2. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a base-catalyzed hydroxymethylation of cyclopentanone using an excess of formaldehyde. The reaction involves the sequential addition of four hydroxymethyl groups to the α-carbons of the cyclopentanone ring.
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions include the Cannizzaro reaction of formaldehyde, aldol condensation of cyclopentanone, and the formation of polymeric byproducts. Under certain conditions, intramolecular or intermolecular acetal/ketal formation can also occur.
Q3: How can I minimize the formation of side products?
Minimizing side products requires careful control of reaction conditions. Key parameters to monitor and optimize include the molar ratio of reactants, reaction temperature, catalyst concentration, and the rate of addition of reagents. A detailed troubleshooting guide is provided below.
Q4: What is the typical appearance of the desired product?
This compound is a white crystalline solid.[1] The presence of discoloration or a gummy consistency may indicate the presence of impurities or polymeric byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound derivatives.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also favor side reactions. A systematic study to find the optimal temperature is recommended. |
| Suboptimal Reactant Ratio | - Excess Formaldehyde: A significant excess of formaldehyde is necessary to drive the reaction towards the tetrakis-hydroxymethylated product. However, a very large excess can promote the Cannizzaro reaction and polymerization.[2] |
| Inefficient Catalyst | - Catalyst Choice: Strong bases like calcium hydroxide or sodium hydroxide are typically used. The choice and concentration of the base can significantly impact the reaction outcome. |
| Losses During Workup | - Purification Method: The product is a polyol and is soluble in polar solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common purification method. Avoid overly harsh acidic or basic conditions during workup to prevent degradation or acetal formation. |
Issue 2: Presence of Significant Amounts of a Viscous, Resinous Byproduct
Possible Causes & Solutions
| Cause | Recommended Action |
| Polymerization of Formaldehyde | - Control Temperature: High temperatures can accelerate the polymerization of formaldehyde.[3] Maintain a consistent and moderate reaction temperature. - pH Control: Highly basic conditions can promote the polymerization of formaldehyde.[4] Fine-tune the amount of base used. - Formaldehyde Source: Consider using paraformaldehyde and generating monomeric formaldehyde in situ to maintain a low and steady concentration.[5] |
| Aldol Condensation Products | - Slow Addition of Base: A slow, controlled addition of the base can help to minimize the self-condensation of cyclopentanone. |
Issue 3: Formation of Unexpected Byproducts Detected by NMR or Mass Spectrometry
Possible Causes & Solutions
| Cause | Recommended Action |
| Cannizzaro Reaction Products | - Observation: The presence of formate and methanol (or their derivatives) in the reaction mixture is indicative of the Cannizzaro reaction. - Mitigation: Carefully control the stoichiometry of the base. The Cannizzaro reaction is highly dependent on the base concentration.[6] |
| Aldol Condensation Adducts | - Observation: Look for signals corresponding to β-hydroxy ketones or α,β-unsaturated ketones in your analytical data.[7] - Mitigation: Lowering the reaction temperature and ensuring a gradual addition of the base can disfavor the aldol condensation pathway. |
| Acetal/Ketal Formation | - Observation: This is more likely to occur during acidic workup but can sometimes happen under thermal conditions. The mass spectrum might show products with the loss of one or more water molecules from the parent compound. - Mitigation: Maintain a neutral or slightly basic pH during workup and purification. Avoid excessive heating of the purified product, especially in the presence of any acidic impurities. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine cyclopentanone and an aqueous solution of formaldehyde (a typical molar ratio of formaldehyde to cyclopentanone is 8:1 to 10:1).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add a solution or slurry of the base catalyst (e.g., calcium hydroxide or sodium hydroxide) while maintaining the temperature below a predetermined optimal point (e.g., 10-15 °C).
-
Reaction: After the addition of the catalyst, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until the reaction is complete (monitored by TLC or other appropriate methods).
-
Workup: Neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl or acetic acid) to a pH of ~7.
-
Purification: The product can be isolated by concentrating the reaction mixture and inducing crystallization. Recrystallization from a solvent such as ethanol, methanol, or a mixture with water is often effective for purification. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.
Visualizations
Reaction Pathways
Caption: Primary and competing reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Mechanism of a Key Side Reaction: The Cannizzaro Reaction
Caption: Mechanism of the base-induced Cannizzaro reaction.
References
- 1. georganics.sk [georganics.sk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldehyde condensation polymer | Synthesis & Properties | Britannica [britannica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. researchgate.net [researchgate.net]
optimizing reaction yield for the derivatization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. The following sections address common challenges in optimizing reaction yields and offer detailed protocols and logical workflows to streamline your derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: The molecule has two types of functional groups available for derivatization: a central ketone (carbonyl group) and four primary hydroxyl (-OH) groups. Reactions can be directed to selectively target one type of functional group or to react with both, depending on the chosen reagents and reaction conditions.
Q2: How can I selectively derivatize the ketone group while leaving the hydroxyl groups untouched?
A2: Selective derivatization of the ketone can be achieved by forming a ketal or thioketal. This is typically done under mildly acidic conditions using a diol (e.g., ethylene glycol) or a dithiol, respectively. The hydroxyl groups are generally less reactive under these specific conditions.
Q3: What are common methods for derivatizing the four hydroxyl groups?
A3: The primary hydroxyl groups can be derivatized through several common reactions, including:
-
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis using sodium hydride).
-
Silylation: Protection of the hydroxyl groups by reacting with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole.
-
Acetonide formation: Reaction with acetone or 2,2-dimethoxypropane under acidic catalysis to form cyclic acetals, which can protect pairs of adjacent hydroxyl groups.
Q4: Is it possible to achieve partial derivatization of the hydroxyl groups?
A4: Yes, partial derivatization is possible, though it may lead to a mixture of products. By carefully controlling the stoichiometry of the derivatizing agent, reaction time, and temperature, it is possible to favor the formation of mono-, di-, tri-, or tetra-substituted products. Chromatographic purification is typically required to isolate the desired derivative.
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
Question: My derivatization reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality and Stoichiometry:
-
Moisture: Many derivatization reagents, especially acyl chlorides, silylating agents, and organometallic reagents, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Reagent Purity: Use freshly opened or purified reagents. Degradation of reagents is a common cause of reaction failure.
-
Stoichiometry: For complete derivatization of all four hydroxyl groups, a molar excess of the reagent and base is often required. Start with at least 1.1 to 1.5 equivalents of reagent per hydroxyl group.
-
-
Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at a reasonable rate, while others need to be cooled to prevent side reactions. Consult literature for analogous reactions on polyols to determine the optimal temperature range.
-
Catalyst: Ensure the correct catalyst is used and that it is active. For example, acid catalysts for ketal formation can be neutralized by basic impurities.
-
Solvent: The choice of solvent is critical. It must dissolve the starting material and be compatible with the reagents. For instance, polar aprotic solvents like DMF or DMSO might be needed to dissolve the polyhydroxylated starting material.
-
-
Workup and Purification:
-
Product Solubility: The derivatized product may have very different solubility properties than the starting material. This can lead to losses during aqueous workup or extraction.
-
Purification Method: The polarity of your product will change significantly after derivatization. You may need to adjust your chromatography conditions (e.g., solvent system for column chromatography) accordingly.
-
Problem 2: Formation of Multiple Products
Question: My reaction is producing a complex mixture of products. How can I improve the selectivity?
Answer: The formation of multiple products is common when working with polyfunctional molecules. Here’s how to address it:
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Incomplete Reactions: If the reaction is not driven to completion, you will likely have a statistical mixture of partially derivatized products. Try increasing the reaction time, temperature, or the excess of the derivatizing reagent.
-
Side Reactions: The hydroxyl groups and the ketone can potentially undergo side reactions. For example, under strongly acidic or basic conditions, elimination or rearrangement reactions can occur. Consider using milder reaction conditions.
-
Protecting Group Strategy: If you need to perform a reaction on the ketone without affecting the hydroxyls (or vice-versa), a protecting group strategy is recommended. For example, protect the hydroxyls as silyl ethers before performing a reaction on the ketone.
Quantitative Data Summary
The following table provides hypothetical yield data for the per-acetylation of this compound to form the tetra-acetate derivative under various conditions. This illustrates how reaction parameters can be optimized.
| Entry | Reagent (Equivalents per -OH) | Base (Equivalents per -OH) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.2) | Pyridine (1.5) | Pyridine | 25 | 12 | 65 |
| 2 | Acetic Anhydride (2.0) | Pyridine (2.5) | Pyridine | 25 | 12 | 85 |
| 3 | Acetic Anhydride (2.0) | Pyridine (2.5) | Pyridine | 50 | 6 | 92 |
| 4 | Acetyl Chloride (1.5) | Triethylamine (2.0) | DCM | 0 to 25 | 8 | 78 |
| 5 | Acetic Anhydride (2.0) | DMAP (0.1), Et3N (2.5) | DCM | 25 | 4 | 95 |
This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
Protocol 1: Per-O-Acetylation of Hydroxyl Groups
This protocol describes the complete acetylation of all four hydroxyl groups.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (8.0 eq, 2.0 eq per -OH group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ketalization of the Carbonyl Group
This protocol describes the protection of the ketone as an ethylene ketal.
Materials:
-
This compound
-
Ethylene Glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), toluene, ethylene glycol (5.0 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low yield and side products.
Caption: Acetylation of the four hydroxyl groups.
Technical Support Center: Purification of Polyhydroxylated Organic Compounds
Welcome to the technical support center for the purification of polyhydroxylated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these complex molecules.
I. Chromatography
Chromatographic techniques are central to the purification of polyhydroxylated compounds. However, their inherent polarity can present significant challenges.
Frequently Asked Questions (FAQs)
Q1: My polyhydroxylated compound shows poor retention on a C18 column. What can I do?
A1: Poor retention of polar analytes on reversed-phase columns is a common issue. Consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds, using a polar stationary phase and a high organic content mobile phase.[1]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses a normal-phase stationary phase with a high-aqueous mobile phase.
-
Modify the Mobile Phase: Increase the aqueous portion of your mobile phase, but be mindful of potential phase collapse on traditional C18 columns. Using a mobile phase with a high percentage of water can sometimes lead to poor retention.[2] Adding a small amount of a polar organic solvent like methanol to the aqueous phase can sometimes improve retention.
Q2: I'm observing peak tailing with my phenolic compounds. What are the likely causes and solutions?
A2: Peak tailing for phenolic compounds can be caused by several factors:
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Secondary Interactions with Silanols: Free silanol groups on the silica support can interact with the hydroxyl groups of your compound. To mitigate this, use a well-endcapped column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%).
-
Metal Chelation: Some polyhydroxylated compounds can chelate with trace metals in the HPLC system or silica support. Adding a chelating agent like EDTA to the mobile phase can help.
-
Overloading: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
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Inappropriate pH: The pH of the mobile phase can affect the ionization state of phenolic hydroxyl groups. Adjusting the pH to suppress ionization (typically by adding a small amount of acid like formic or acetic acid) can improve peak shape.
Q3: How can I improve the resolution between two closely eluting polyhydroxylated compounds?
A3: Improving resolution requires optimizing selectivity, efficiency, or retention.
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Change the Stationary Phase: Switching to a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano column) can alter selectivity.[3]
-
Modify the Mobile Phase: Changing the organic modifier (e.g., acetonitrile vs. methanol) can impact selectivity.[3] Adjusting the pH can also be effective if the compounds have different pKa values.[3]
-
Optimize the Gradient: A shallower gradient around the elution time of the critical pair can improve separation.[4]
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Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.[3][5]
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Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and enhance resolution.[3]
Troubleshooting Guide: Common HPLC Problems
| Problem | Possible Cause | Solution |
| Low Recovery/Yield | Compound Degradation: Polyhydroxylated compounds can be sensitive to pH, temperature, and oxidation.[6][7] | - Use a buffered mobile phase to control pH. - Work at lower temperatures. - Degas solvents and add antioxidants (e.g., ascorbic acid) to the sample if oxidation is suspected. |
| Irreversible Adsorption: Strong interaction with the stationary phase. | - Change the stationary phase to one with a different chemistry. - Add a competing agent to the mobile phase. | |
| Co-eluting Impurities | Similar Polarity of Impurities: Structurally related impurities are common in natural product extracts.[4][8] | - Employ orthogonal chromatography (e.g., switch from reversed-phase to normal-phase or HILIC).[8] - Optimize selectivity by changing the mobile phase composition (solvent type, pH, additives).[4] - Use a high-resolution column with smaller particles. |
| Poor Peak Shape (Fronting or Tailing) | Column Overload: Injecting too much sample. | - Reduce the sample concentration or injection volume. |
| Secondary Interactions: Interactions with active sites on the stationary phase. | - Use a high-purity, well-endcapped column. - Modify the mobile phase with additives like TEA or an ion-pairing agent. | |
| Inappropriate Sample Solvent: Sample dissolved in a solvent much stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocol: Flash Chromatography of Flavonoids from a Plant Extract
This protocol provides a general guideline for the purification of flavonoids using flash chromatography.
1. Preparation of the Crude Extract: a. Extract the dried and powdered plant material with a suitable solvent (e.g., 80% methanol in water). b. Concentrate the extract under reduced pressure to obtain a crude residue. c. For very complex extracts, consider a preliminary liquid-liquid partitioning step. For example, dissolve the residue in water and partition against hexane to remove non-polar impurities, followed by partitioning against ethyl acetate to enrich the flavonoid fraction.
2. TLC Method Development: a. Dissolve a small amount of the enriched extract in methanol. b. Spot the extract on a silica gel TLC plate. c. Develop the TLC plate in various solvent systems to find an optimal mobile phase. A common starting point for flavonoids is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone), often with a small amount of an acid (like formic or acetic acid) to improve peak shape. d. The ideal solvent system should provide good separation of the target flavonoid(s) with an Rf value between 0.2 and 0.4.
3. Flash Column Chromatography: a. Column Packing: Dry pack the column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude extract. b. Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial, least polar mobile phase through it. c. Sample Loading: Dissolve the extract in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for less soluble samples, adsorb the extract onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.[9] d. Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution).[10] For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. e. Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes. f. Monitoring: Monitor the collected fractions by TLC to identify those containing the purified flavonoid(s).[10] g. Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified flavonoid.[10]
II. Crystallization
Crystallization is a powerful technique for obtaining highly pure polyhydroxylated compounds. However, the multiple hydroxyl groups can lead to strong intermolecular interactions and the formation of amorphous solids or oils.
Frequently Asked Questions (FAQs)
Q1: My polyhydroxylated compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. Here are some solutions:
-
Increase the Solvent Volume: Add more solvent to keep the compound dissolved at a lower temperature.[11]
-
Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer.
-
Change the Solvent: The solubility properties of your compound in a different solvent might be more favorable for crystallization. A solvent in which the compound is less soluble at room temperature but sufficiently soluble at higher temperatures is ideal.[12]
-
Use a Co-solvent System: Adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to a solution of your compound can induce crystallization.
Q2: No crystals are forming from my solution. How can I induce crystallization?
A2: If your solution remains clear, it may be supersaturated but lacking nucleation sites. Try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create micro-abrasions that serve as nucleation sites.[13]
-
Seeding: Add a tiny crystal of the pure compound to the solution. If you don't have a pure crystal, you can sometimes use a crystal of a structurally similar compound.[13]
-
Reduce the Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.[13]
-
Cooling to a Lower Temperature: Place the solution in an ice bath or freezer, but be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[13]
Q3: The yield of my crystallization is very low. How can I improve it?
A3: A low yield often indicates that a significant amount of your compound remains in the mother liquor.
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Using too much solvent will result in a lower recovery.[13]
-
Cool the Solution Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., in an ice bath) before filtration to maximize the precipitation of the solid.
-
Recover from the Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more of your compound.
Troubleshooting Guide: Crystallization Issues
| Problem | Possible Cause | Solution |
| Formation of an Oil | Compound is highly impure. | Re-purify the compound using chromatography before attempting crystallization again. |
| Solution is too concentrated. | Add more of the "good" solvent to the hot solution and allow it to cool slowly.[11] | |
| Cooling is too rapid. | Allow the solution to cool to room temperature before placing it in a cold bath. Insulate the flask to slow down the cooling rate. | |
| No Crystal Formation | Solution is not supersaturated. | - Concentrate the solution by boiling off some solvent.[13] - Add an anti-solvent. |
| Nucleation is inhibited. | - Scratch the flask with a glass rod.[13] - Add a seed crystal.[13] | |
| Rapid, Amorphous Precipitation | Supersaturation is too high. | - Use more solvent to dissolve the compound initially. - Cool the solution more slowly. |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent to dissolve the compound. Recover additional material from the mother liquor.[13] |
| Incomplete crystallization. | Allow more time for crystallization and ensure the solution is cooled to a low enough temperature. |
Experimental Protocol: Crystallization of Quercetin
This protocol is adapted from methods described for the co-crystallization and recrystallization of quercetin.[2][3][14]
1. Solvent Selection: a. Test the solubility of your crude quercetin in various solvents at room temperature and at their boiling points. Ethanol and ethanol/water mixtures are commonly used.[4][14] b. A good solvent will dissolve the quercetin when hot but have low solubility when cold.
2. Dissolution: a. Place the crude quercetin in an Erlenmeyer flask. b. Add a small amount of the chosen solvent (e.g., 95% ethanol) and heat the mixture to boiling with stirring. c. Continue adding small portions of the hot solvent until the quercetin is completely dissolved. Avoid adding a large excess of solvent.
3. Decolorization (Optional): a. If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. b. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
4. Crystallization: a. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. c. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at low heat can be used to speed up the drying process.
III. Solid-Phase Extraction (SPE)
SPE is a valuable technique for sample clean-up and fractionation of polyhydroxylated compounds from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge should I use for polyphenol purification?
A1: The choice of SPE sorbent depends on the specific properties of your target compounds and the matrix.
-
Reversed-Phase (C18, Polymeric): These are the most common for retaining polyphenols from aqueous extracts. Polymeric sorbents like Strata-X are often recommended for their stability over a wider pH range and higher capacity.[5]
-
Normal-Phase (Silica, Diol): Useful for separating compounds based on polarity from non-aqueous extracts.
-
Ion-Exchange: Can be used to isolate acidic (anion-exchange) or basic (cation-exchange) polyhydroxylated compounds.
Q2: My recovery from the SPE cartridge is low. What could be the problem?
A2: Low recovery can result from several factors:
-
Incomplete Elution: The elution solvent may not be strong enough to desorb your compound from the sorbent. Try a stronger solvent or a mixture of solvents. For reversed-phase SPE, increasing the organic content of the elution solvent is necessary.
-
Breakthrough during Loading: The sample may be passing through the cartridge without being retained. This can happen if the loading solvent is too strong, the loading flow rate is too fast, or the cartridge is overloaded.
-
Irreversible Adsorption: Some compounds may bind too strongly to the sorbent. Consider a different type of sorbent.
Experimental Protocol: SPE of Phenolic Acids from a Plant Extract
This protocol is a general guide for the isolation of phenolic acids using a reversed-phase SPE cartridge.[5]
1. Cartridge Conditioning: a. Pass 3 mL of methanol through the SPE cartridge (e.g., Strata-X polymeric RP, 100 mg/3 mL).[5] b. Equilibrate the cartridge by passing 3 mL of acidified water (e.g., water adjusted to pH 3 with formic acid) through it.[5] Do not let the sorbent bed go dry.
2. Sample Loading: a. Prepare the plant extract in an aqueous solution, adjusting the pH to be acidic (pH 2-3) to ensure the phenolic acids are in their protonated form. b. Load the sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
3. Washing: a. Wash the cartridge with 4 mL of water to remove unretained polar impurities like sugars and organic acids.[5]
4. Elution: a. Elute the retained phenolic acids with 2 mL of methanol or a methanol/water mixture (e.g., 70% methanol).[5] Collect the eluate.
5. Analysis: a. The collected fraction can be analyzed directly by HPLC or concentrated and reconstituted in a suitable solvent for further analysis.
IV. Data Presentation
Table 1: Comparison of Extraction Methods for Polyphenols from Olive Leaves
| Extraction Method | Extraction Time (min) | Total Polyphenol Yield (mg/g) | Key Advantages | Key Disadvantages |
| Conventional Heat-Reflux (CE) | 60 | 71.11 | Simple, low cost | Long extraction time, potential for thermal degradation |
| Microwave-Assisted (MAE) | 2 | 79.76 | Very fast, efficient | Requires specialized equipment |
| Ultrasound-Assisted (UAE) | 21 | 79.97 | Efficient at moderate temperatures | Potential for localized heating |
| High Pressure-Assisted (HPAE) | 5.5 | 73.59 | Fast, efficient | High equipment cost |
| Data synthesized from[15][16] |
V. Visualizations
Diagram 1: General Workflow for Purification of Polyhydroxylated Compounds
References
- 1. isca.in [isca.in]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. CN101774991A - Preparation method of quercetin - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
troubleshooting low yield in cyclopentanone condensation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in cyclopentanone condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in cyclopentanone condensation reactions?
Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, and the presence of side reactions. Key areas to investigate are reaction temperature, reaction time, catalyst choice and activity, and the purity of starting materials. In many cases, the reaction is an equilibrium, and the removal of a product, such as water, can help drive it to completion.[1]
Q2: How does reaction temperature affect the yield of cyclopentanone condensation?
Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can promote side reactions and product degradation.[2] For the self-condensation of cyclopentanone, one study found the optimal temperature to be 150°C, achieving a cyclopentanone conversion of 85.53%.[3][4][5] Increasing the temperature further to 170°C led to a significant decrease in both conversion and yield.[3]
Q3: What type of catalyst is most effective for this reaction?
Acid-base bifunctional catalysts have demonstrated high activity and selectivity in cyclopentanone aldol condensation.[3][4][5] These catalysts possess both acidic and basic sites, which are important for facilitating the different steps of the reaction mechanism, from enolate formation to dehydration.[3][6] For example, a sulfuric acid-modified attapulgite (SO3H-APG) catalyst has been shown to be highly effective.[3] Metal oxides and hydrotalcites are also commonly used.[6][7][8]
Q4: I am observing the formation of multiple products (dimers, trimers). How can I control the selectivity?
Controlling selectivity between different condensation products (e.g., dimer vs. trimer) can be achieved by carefully tuning the reaction conditions. Factors that influence selectivity include the catalyst type, reaction temperature, and reaction time. For instance, with an SO3H-APG catalyst at 150°C for 4 hours, the selectivity for the dimer was 69.04% and for the trimer was 28.41%.[3][4] Adjusting these parameters can shift the product distribution.
Q5: In a crossed-aldol reaction with cyclopentanone, how can I minimize the self-condensation byproduct?
Self-condensation is a common side reaction when the carbonyl partner also has α-hydrogens.[2][9] To minimize this, several strategies can be employed:
-
Use a Non-Enolizable Partner: React cyclopentanone with a carbonyl compound that lacks α-hydrogens, such as benzaldehyde. This partner can only act as the electrophile, preventing self-condensation.[1][9]
-
Slow Addition: Slowly add the enolizable ketone (cyclopentanone) to the reaction mixture containing the base and the other carbonyl compound. This keeps the concentration of the enolizable partner low, reducing the rate of self-condensation.[2]
-
Pre-form the Enolate: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to quantitatively convert cyclopentanone to its enolate before adding the second carbonyl compound. This ensures only one nucleophile is present.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion / Reaction Not Proceeding | 1. Inactive Catalyst: The catalyst may have lost activity due to poisoning, coking, or structural changes. 2. Suboptimal Temperature: The reaction temperature may be too low for the specific catalyst and substrates. 3. Insufficient Reaction Time: The reaction may not have reached equilibrium or completion. 4. Rate-Limiting Step: The C-C coupling step in aldol condensations is often the rate-limiting step.[3][10] | 1. Catalyst Regeneration/Replacement: Regenerate the catalyst if possible, or use a fresh batch. Ensure the catalyst is suitable for the reaction (e.g., acid-base bifunctional).[3] 2. Optimize Temperature: Systematically increase the reaction temperature. For cyclopentanone self-condensation, temperatures around 150°C have proven effective.[3][4] 3. Increase Reaction Time: Monitor the reaction over a longer period to determine the optimal time for maximum conversion. 4. Catalyst Selection: Use a catalyst designed to facilitate C-C coupling. Acid-base bifunctional catalysts are known to be effective.[3] |
| Low Yield of Desired Product Despite High Conversion | 1. Side Reactions: Formation of undesired side products, such as trimers, higher oligomers, or products from self-condensation in crossed reactions.[7][8] 2. Product Degradation: The desired product may be unstable under the reaction conditions, especially at high temperatures.[2] 3. Equilibrium Limitations: The reverse reaction may be significant, limiting the accumulation of the product. | 1. Tune Selectivity: Adjust reaction temperature, time, and catalyst choice. For crossed reactions, use strategies to prevent self-condensation (see FAQ Q5).[1][9] 2. Lower Reaction Temperature: Once optimal conversion is established, try slightly lowering the temperature to minimize degradation. 3. Remove Water: The condensation reaction produces water. Removing water as it forms (e.g., using a Dean-Stark apparatus) can drive the equilibrium toward the products.[1] |
| Product is an Oil and Difficult to Purify | 1. Impurity Profile: The crude product may contain unreacted starting materials, catalyst residues, and various side products. 2. Azeotrope Formation: Cyclopentanone can form an azeotrope with water, complicating purification by simple distillation.[11] | 1. Alternative Purification: If recrystallization fails, use other methods like liquid-liquid extraction, column chromatography, or distillation.[1] 2. Specialized Distillation: Employ azeotropic or fractional distillation to break the azeotrope and separate the components effectively.[11] |
Data on Optimized Reaction Conditions
The following table summarizes quantitative data from a study on the solvent-free self-condensation of cyclopentanone using an acid-base bifunctional catalyst (SO3H-APG).[3]
| Parameter | Value | Cyclopentanone Conversion (%) | Dimer (C10) Selectivity (%) | Trimer (C15) Selectivity (%) |
| Reaction Temperature | 150 °C | 85.53 | 69.04 | 28.41 |
| Reaction Time | 4 h | 85.53 | 69.04 | 28.41 |
| Catalyst Loading | 4 mmol/g (-SO3H) | 85.53 | 69.04 | 28.41 |
Key Experimental Protocols
Protocol: Solvent-Free Self-Condensation of Cyclopentanone
This protocol is adapted from a study using a heterogeneous acid-base catalyst.[3]
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the catalyst (e.g., SO3H-APG) and cyclopentanone. A typical mass ratio of catalyst to cyclopentanone is 0.15.[3]
-
Place the flask in a heating mantle preheated to the desired reaction temperature (e.g., 150°C).
2. Reaction Execution:
-
Begin stirring at a constant rate (e.g., 200 rpm) to ensure a uniform mixture.
-
Allow the reaction to proceed for the specified time (e.g., 4 hours).
3. Workup and Product Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Transfer the reaction mixture to a centrifuge tube. Separate the solid catalyst from the liquid product via centrifugation or filtration.
-
The liquid product can be diluted with a suitable solvent (e.g., CH2Cl2) for analysis.
4. Analysis:
-
Analyze the reaction products using gas chromatography (GC) for quantitative analysis and gas chromatography-mass spectrometry (GC-MS) for product identification.
-
Calculate the conversion of cyclopentanone and the selectivity for the dimer and trimer products based on the GC data.
Visualizations
Cyclopentanone Aldol Condensation Mechanism
The following diagram illustrates the key steps in the acid-base catalyzed self-condensation of cyclopentanone. The reaction proceeds via enol formation, nucleophilic attack (C-C coupling), and subsequent dehydration to form the α,β-unsaturated ketone product.[3]
Caption: Mechanism of cyclopentanone self-condensation.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in cyclopentanone condensation reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. asianpubs.org [asianpubs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. CYCLOPENTANONE ALDOL CONDENSATION – EFFECTS OF SURFACE SILANIZATION, ACETONE AND WATER CO-FEEDING ON CATALYTIC BEHAVIORS OF MAGNESIUM OXIDE-BASED SOLIDS [shareok.org]
- 11. US2623072A - Separation of cyclopentanone - Google Patents [patents.google.com]
scale-up considerations for the synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. The information is designed to address specific issues that may be encountered during experimental work and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The primary synthetic route is a base-catalyzed aldol condensation reaction between cyclopentanone and an excess of formaldehyde. In this reaction, the α-hydrogens of cyclopentanone are sequentially replaced by hydroxymethyl groups (-CH₂OH).
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, pH, molar ratio of reactants (cyclopentanone to formaldehyde), catalyst concentration, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing side product formation.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: Common side reactions include the Cannizzaro reaction of formaldehyde (especially at high pH), self-condensation of cyclopentanone, and the formation of partially hydroxymethylated intermediates. Over-reaction or poorly controlled conditions can lead to a complex mixture of products.
Q4: How can the product be purified, especially at a larger scale?
A4: Purification of this compound, a solid crystalline powder, is typically achieved through recrystallization.[1] Suitable solvent systems need to be determined based on the solubility profile of the product and impurities. At an industrial scale, multi-stage crystallization or the use of anti-solvents might be employed to enhance purity and yield.
Q5: What are the main safety concerns when scaling up this synthesis?
A5: Formaldehyde is a hazardous substance and requires careful handling in a well-ventilated area.[1] The reaction can be exothermic, necessitating efficient heat management to prevent thermal runaways, especially at a larger scale. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Optimize temperature; the reaction may require heating to go to completion. - Ensure the catalyst is active and present in the correct concentration. |
| Side reactions consuming starting materials. | - Carefully control the addition rate of reactants to manage the reaction exotherm. - Optimize the pH to favor the desired aldol condensation over side reactions like the Cannizzaro reaction. | |
| Product loss during workup and purification. | - Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor. - Ensure complete precipitation of the product before filtration. | |
| Formation of a Complex Mixture of Products | Poor control over reaction conditions. | - Maintain a stable reaction temperature using a controlled heating/cooling system. - Ensure homogenous mixing to avoid localized "hot spots" or areas of high reactant concentration. - Precisely control the pH of the reaction mixture. |
| Incorrect stoichiometry of reactants. | - Use a sufficient excess of formaldehyde to drive the reaction towards the fully hydroxymethylated product. | |
| Product is an Oil or Gummy Solid Instead of a Crystalline Powder | Presence of impurities. | - Analyze the crude product (e.g., by NMR or HPLC) to identify the nature of the impurities. - Employ a different recrystallization solvent system or a multi-step purification process (e.g., trituration followed by recrystallization). |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. | |
| Reaction Runaway (Uncontrolled Exotherm) | Inadequate heat removal at scale. | - For larger scale reactions, use a reactor with a high surface area to volume ratio and an efficient cooling system. - Implement a controlled, slow addition of one of the reactants to manage the rate of heat generation. - Consider a semi-batch process where one reactant is fed continuously. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative procedure based on the principles of aldol condensation for this type of transformation.
Materials:
-
Cyclopentanone
-
Formaldehyde solution (e.g., 37 wt. % in H₂O)
-
Base catalyst (e.g., Calcium Hydroxide, Sodium Hydroxide)
-
Solvent (e.g., Water, Methanol)
-
Acid for neutralization (e.g., Formic Acid, Acetic Acid)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the cyclopentanone and the solvent.
-
Add the base catalyst to the mixture and stir until it is well-dispersed.
-
Slowly add the formaldehyde solution to the reaction mixture via the addition funnel. The rate of addition should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue to stir the mixture at the set temperature for a specified period to ensure the reaction goes to completion.
-
Upon completion, cool the reaction mixture and neutralize the catalyst with an appropriate acid.
-
The crude product may precipitate out of the solution upon cooling and neutralization. If not, the solvent may need to be partially or fully removed under reduced pressure.
-
Isolate the crude product by filtration and wash it with a suitable solvent (e.g., cold water or an organic solvent in which the product has low solubility).
-
Purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound as a white crystalline solid.[1]
-
Dry the final product under vacuum.
Quantitative Data Summary
| Parameter | Lab Scale (e.g., 100 g) | Pilot Scale (e.g., 10 kg) | Production Scale (e.g., 500 kg) |
| Typical Yield | 70-85% | 65-80% | 60-75% |
| Typical Purity (after recrystallization) | >98% | >97% | >97% |
| Reaction Temperature | 20-50 °C | 30-60 °C | 40-70 °C |
| Reaction Time | 4-12 hours | 6-18 hours | 8-24 hours |
| Typical Pressure | Atmospheric | Atmospheric to slightly elevated | Atmospheric to slightly elevated |
Note: The values in this table are illustrative and will depend on the specific process conditions and equipment used.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Stereoselective Reduction of Substituted Cyclopentanones
Welcome to the technical support center for managing stereoselectivity in the reduction of substituted cyclopentanones. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving desired stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stereoselectivity in the reduction of substituted cyclopentanones?
A1: The stereochemical outcome is primarily governed by a balance of several factors:
-
Steric Hindrance: The hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl. Bulky substituents on the cyclopentanone ring will direct the incoming nucleophile to the opposite face.[1]
-
Choice of Reducing Agent: Small hydride reagents (e.g., NaBH₄, LiAlH₄) and bulky reagents (e.g., L-Selectride®, K-Selectride®) approach the carbonyl with different steric demands, leading to different stereoselectivities.[1][2] Bulky hydrides are highly sensitive to the steric environment.[1]
-
Chelation Control: If the substituent (typically at the α- or β-position) is a Lewis basic group (e.g., -OH, -OR), it can coordinate with a Lewis acidic metal ion (from the reagent or an additive like CeCl₃). This locks the conformation of the ring and directs the hydride delivery from the same face as the chelating group.[3][4][5]
-
Torsional and Steric Strain in the Transition State: The stability of the transition state plays a crucial role. Models like the Felkin-Anh model predict the trajectory of the nucleophilic attack based on minimizing steric and torsional strain in the transition state.[2][6]
Q2: How do I choose between a small and a bulky hydride reducing agent?
A2: The choice depends on the desired diastereomer and the substitution pattern of the cyclopentanone.
-
Use a bulky hydride reagent (e.g., L-Selectride®) when you want to maximize steric control. The reagent will attack from the face opposite to the largest substituent, reliably forming one diastereomer. For example, in the reduction of 3-(hydroxymethyl)cyclopentanone, bulky reagents favor the formation of the cis-isomer by attacking from the face opposite the hydroxymethyl group.[1]
-
Use a small hydride reagent (e.g., NaBH₄) when steric hindrance is less pronounced or when you want to enable chelation control. NaBH₄ is less sensitive to steric bulk and can sometimes give lower selectivity unless a directing group is present.[3]
Q3: What is a Luche reduction and when should I use it?
A3: The Luche reduction uses a combination of sodium borohydride (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[7][8] You should use it to:
-
Selectively reduce α,β-unsaturated ketones: It is highly effective at performing a 1,2-reduction to yield an allylic alcohol, while suppressing the competing 1,4-conjugate addition that can occur with NaBH₄ alone.[7]
-
Alter diastereoselectivity for substrates with β-alkoxy groups: For cyclopentanones with a β-alkoxy group, adding CeCl₃ can reverse the diastereoselectivity compared to NaBH₄ alone.[3] This is because CeCl₃ can act as a Lewis acid, activating the carbonyl group and influencing the reaction pathway.[8]
Q4: My reduction of an α-alkoxy cyclopentanone is not selective. How can I favor chelation control?
A4: To favor chelation control and improve selectivity for the syn diol, use a reducing agent with a chelating metal and a suitable solvent.
-
Reagent Choice: Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or combinations like NaBH₄/CeCl₃ are effective.[3][9] LiAlH₄ can also promote chelation.[3]
-
Solvent: Use non-coordinating solvents like toluene or dichloromethane (CH₂Cl₂). Lewis basic solvents such as THF can compete with the substrate for metal chelation, reducing diastereoselectivity.[9]
-
Protecting Group: The nature of the protecting group on the oxygen is critical. Acyclic acetals (MOM, MEM) are excellent for promoting chelation with Red-Al.[9] Sterically bulky protecting groups like silyl ethers (e.g., TBS) can disfavor chelation and lead to the opposite (anti) diastereomer via Felkin-Anh control.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | 1. Insufficient steric or electronic difference between the two faces of the carbonyl. 2. Reaction temperature is too high, allowing for equilibration or less selective pathways. 3. Incorrect choice of reducing agent for the desired control (steric vs. chelation). | 1. Enhance Steric Control: Switch to a bulkier reducing agent (e.g., L-Selectride® or K-Selectride®).[1] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., -78 °C) to increase selectivity.[3] 3. Promote Chelation: If a chelating group is present, use a reagent system like NaBH₄/CeCl₃ or Red-Al in a non-coordinating solvent.[3][9] |
| Incorrect Diastereomer is Major Product | 1. The reaction is proceeding via an unexpected pathway (e.g., Felkin-Anh instead of chelation). 2. The assumed "bulkiest" group is not the one sterically directing the reaction. | 1. Force Chelation Control: If an α- or β-alkoxy group is present, use a chelating system (NaBH₄/CeCl₃).[3][4] 2. Force Steric (Felkin-Anh) Control: Use a non-chelating, bulky reagent (L-Selectride®) or protect the chelating group with a bulky silyl ether.[1][10] |
| Low Reaction Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Difficult workup procedure leading to product loss. | 1. Monitor Reaction: Use Thin-Layer Chromatography (TLC) to monitor the reaction to completion.[1] 2. Modify Conditions: Use milder conditions or shorter reaction times. Ensure reagents are fresh. For Luche reductions, the addition of CeCl₃ can sometimes lower the overall yield with certain substrates.[3] 3. Optimize Workup: Ensure proper quenching (e.g., with saturated NH₄Cl solution) and use a suitable extraction solvent.[1] |
| Formation of Side Products | 1. For α,β-unsaturated ketones, 1,4-conjugate addition is occurring. 2. Aldehyde starting materials are forming acetals in alcohol solvents. | 1. Promote 1,2-Reduction: Use the Luche reduction (NaBH₄/CeCl₃) to selectively obtain the allylic alcohol.[7] 2. This is a known feature of the Luche reduction and can be used for chemoselective reduction of ketones in the presence of aldehydes.[7] |
Data on Diastereoselective Reductions
The following table summarizes results for the reduction of cyclopentanones under various conditions, illustrating the influence of reagents and additives on stereoselectivity.
| Substrate (R Group) | Reducing Agent | Additive | Temp (°C) | Solvent | Diastereomeric Ratio (a:b) | Yield (%) | Reference |
| β-alkoxy (Compound 1) | NaBH₄ | None | 0 | CH₃OH | 1:1 | 90 | [3] |
| β-alkoxy (Compound 1) | NaBH₄ | CeCl₃·7H₂O | -78 | CH₃OH | 1:6 | 90 | [3] |
| β-alkoxy (Compound 1) | LiAlH₄ | None | N/A | N/A | 3:1 | N/A | [3] |
| β-hydroxyl (Compound 2) | NaBH₄ | None | 0 | CH₃OH | 5:1 | 65 | [3] |
| β-hydroxyl (Compound 2) | NaBH₄ | CeCl₃·7H₂O | -78 | CH₃OH | >20:1 | 40 | [3] |
Experimental Protocols
Protocol 1: General Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve the substituted cyclopentanone (1.0 eq.) in methanol (or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq.) to the stirred solution in small portions.[1]
-
Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).[1]
-
Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.[1]
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[1]
Protocol 2: Luche Reduction (NaBH₄ / CeCl₃)
-
Dissolve the substituted cyclopentanone (1.0 eq.) in methanol (typically 1 mL per 0.05-0.30 mmol of substrate).[8]
-
In a separate flask, dissolve cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 - 2.0 eq.) in methanol and add it to the ketone solution.[3]
-
Cool the resulting mixture to the desired temperature (e.g., -78 °C) and stir for 10-15 minutes.[3]
-
In a third flask, dissolve NaBH₄ (1.1 - 1.5 eq.) in methanol and add it dropwise to the reaction mixture.[8]
-
Continue stirring at -78 °C for the required time (e.g., 2 hours), monitoring by TLC.[3]
-
Allow the reaction to warm to 0 °C and then quench and extract as described in Protocol 1.[3]
Visual Guides & Workflows
The following diagrams illustrate the decision-making process for troubleshooting and selecting an appropriate reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Luche reduction - Wikipedia [en.wikipedia.org]
- 8. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 10. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization during reactions with 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. The focus of this guide is to address and prevent unwanted polymerization during chemical reactions.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization can manifest as increased viscosity, gel formation, or the appearance of insoluble materials in your reaction mixture. This guide provides a systematic approach to troubleshooting these issues.
Q1: My reaction mixture containing this compound has become viscous and is showing signs of polymerization. What are the potential causes and how can I prevent this?
A1: Unwanted polymerization of polyols like this compound is often initiated by thermal stress or the presence of acidic or basic catalysts. The hydroxyl groups can undergo etherification or other condensation reactions, leading to the formation of oligomers and polymers.
Potential Causes and Solutions:
-
Thermal Stress: High reaction temperatures can promote self-condensation reactions.
-
Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction temperature closely and ensure even heating to avoid localized hotspots.
-
-
Acidic or Basic Contamination: Trace amounts of acidic or basic impurities in reactants or solvents can catalyze polymerization.
-
Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify solvents and reagents to remove acidic or basic impurities. Consider the use of a non-basic or non-acidic catalyst if applicable to your desired reaction.
-
-
Presence of Reactive Species: In reactions involving highly reactive species such as isocyanates, uncontrolled polymerization can occur, leading to a rapid increase in viscosity and heat generation.[1][2]
-
Solution: Control the stoichiometry and addition rate of reactive reagents carefully. The use of a suitable inhibitor can help to moderate the reaction and prevent runaway polymerization.
-
Q2: I suspect that my reaction is undergoing free-radical polymerization. What are the signs and which inhibitors are effective?
A2: Free-radical polymerization can be initiated by heat, light, or the presence of radical initiators. While less common for polyols alone, it can be a significant issue in the presence of other monomers.
Signs of Free-Radical Polymerization:
-
Rapid, exothermic reaction.
-
Formation of a solid polymer.
-
Inhibition by the presence of oxygen (for some systems).
Effective Free-Radical Inhibitors:
Commonly used inhibitors for free-radical polymerization include phenolic compounds and stable free radicals.[3][4][5] The choice of inhibitor and its concentration will depend on the specific reaction conditions.
-
Phenolic Inhibitors: These compounds, such as Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ), work by scavenging free radicals.[3][4] They are effective at low concentrations.
-
Stable Free Radicals: Compounds like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly efficient at trapping radical species.[5][6]
Below is a troubleshooting workflow to address polymerization issues:
Caption: Troubleshooting workflow for unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to prevent degradation?
A1: It should be stored in a cool, dry place away from direct sunlight and sources of heat. The container should be tightly sealed to prevent moisture absorption and contamination. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Q2: Can I use common antioxidants to prevent polymerization?
A2: Yes, common antioxidants that function as free-radical scavengers can be effective. Butylated hydroxytoluene (BHT) and hydroquinone (HQ) are frequently used for this purpose.[3][4] The optimal concentration will vary depending on the reaction, but typical starting points are in the range of 100-500 ppm.
Q3: Are there any specific catalysts I should avoid when working with this compound?
A3: Strong acids and bases should be used with caution as they can catalyze condensation reactions between the hydroxyl groups, leading to polymerization. If your reaction requires acidic or basic conditions, it is crucial to control the temperature and reaction time carefully.
Q4: How can I remove polymerization inhibitors before my main reaction if needed?
A4: Phenolic inhibitors like hydroquinone can often be removed by washing with an aqueous alkaline solution. However, this may not be suitable for all reaction setups. Alternatively, purification methods like column chromatography can be employed to separate the inhibitor from the starting material.
Data on Polymerization Inhibitors
The following table summarizes common polymerization inhibitors and their typical concentrations. Note that the optimal concentration for your specific application may require empirical determination.
| Inhibitor | Type | Typical Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | Effective in preventing premature polymerization in resin composites.[3] |
| Hydroquinone (HQ) | Phenolic | 100 - 500 | Widely used as a general-purpose inhibitor.[4] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Stable Free Radical | 50 - 200 | Highly effective at low concentrations.[5][6] |
Experimental Protocol: Synthesis of a Polyurethane Prepolymer with Polymerization Control
This protocol describes the synthesis of a polyurethane prepolymer from this compound and a diisocyanate, incorporating a polymerization inhibitor to ensure a controlled reaction.
Materials:
-
This compound
-
Toluene diisocyanate (TDI)
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous Toluene
-
Dry Nitrogen or Argon gas
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. The system is flame-dried or oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Reagent Preparation:
-
Dissolve this compound in anhydrous toluene in the reaction flask.
-
Add BHT to the solution at a concentration of 200 ppm based on the total weight of the reactants.
-
Charge the dropping funnel with toluene diisocyanate (TDI).
-
-
Reaction:
-
Heat the reaction mixture to 60-70°C with stirring.
-
Add the TDI dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain a constant temperature throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
-
Monitoring: The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the -NCO peak) or by titration to determine the remaining isocyanate content.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the polyurethane prepolymer.
Caption: Workflow for the synthesis of a polyurethane prepolymer.
References
- 1. US20070129525A1 - Method for producing polyurethane prepolymers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
removal of unreacted starting material from 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound from my reaction?
A1: Due to its four hydroxyl groups, this compound is a highly polar and non-volatile compound. This makes traditional purification methods like standard distillation and extraction with nonpolar solvents ineffective. The main challenges are its high solubility in polar solvents, which can lead to recovery issues during recrystallization, and its strong interaction with polar stationary phases in chromatography.
Q2: Which purification techniques are most effective for this compound?
A2: The most successful methods for purifying highly polar compounds like this compound are recrystallization and column chromatography. The choice between these depends on the scale of your reaction and the nature of the impurities.
Q3: I am observing a persistent oiling out of my product during recrystallization instead of crystal formation. What should I do?
A3: "Oiling out" typically occurs when the melting point of the compound is lower than the temperature of the saturated solution. To address this, try adding a small amount of additional solvent to the hot mixture until the oil redissolves, and then allow it to cool slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization. If the problem persists, consider using a solvent system with a lower boiling point.
Q4: My compound streaks badly on a standard silica gel column. How can I improve the separation?
A4: Streaking on silica gel is common for highly polar compounds due to strong interactions with the stationary phase. To mitigate this, you can try a more polar mobile phase, such as a gradient of methanol in dichloromethane. Alternatively, consider using a different type of chromatography, such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC), which are better suited for separating very polar molecules.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the mother liquor.
Problem: Poor recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then attempt to recrystallize again. |
| The compound is highly soluble in the chosen cold solvent. | Cool the solution in an ice bath or freezer to further decrease the solubility. If recovery is still low, a different solvent or a co-solvent system may be necessary. |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process. |
Problem: The product is still impure after one recrystallization.
| Possible Cause | Solution |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. |
| The impurities have similar solubility to the product. | A second recrystallization may be necessary. Alternatively, consider a different purification technique like column chromatography. |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Problem: The compound does not move from the origin of the column (low Rf value).
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), this can be achieved by adding a more polar solvent like methanol to a less polar one like dichloromethane. |
| The compound is too polar for the stationary phase. | Consider using a more polar stationary phase or switch to a different chromatography technique like reversed-phase chromatography. |
Problem: The compound elutes too quickly with the solvent front (high Rf value).
| Possible Cause | Solution |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase. For normal-phase chromatography, reduce the proportion of the more polar solvent. |
| The compound is not interacting with the stationary phase. | A less polar stationary phase might be required, or reversed-phase chromatography could be a better option. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Based on its polyol structure, suitable solvents for recrystallization would be polar protic solvents like water or short-chain alcohols (e.g., ethanol, methanol), or a mixture of these. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent to dissolve it completely. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
General Column Chromatography Protocol
-
Stationary Phase Selection: For a highly polar compound like this compound, reversed-phase silica (C18) or a polar stationary phase suitable for HILIC may be more effective than standard silica gel.
-
Mobile Phase Selection:
-
Reversed-Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used. The starting mobile phase should be highly polar (high water content) and gradually become less polar.
-
HILIC: A polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., acetonitrile with a water gradient).
-
-
Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack it into the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the sample with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
stability issues of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter stability issues with this compound when working with acidic or basic solutions. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpected side products or degradation of the compound in basic media (pH > 7). | The compound is known to be incompatible with bases.[1] Potential base-catalyzed reactions include Cannizzaro-type reactions or other rearrangements and decompositions. | - Avoid strongly basic conditions. - If basic conditions are necessary, use the mildest possible base and the lowest effective concentration. - Maintain low temperatures to minimize reaction rates. - Monitor the reaction closely using techniques like TLC, HPLC, or NMR to track the consumption of the starting material and the formation of byproducts. - Consider using a buffered solution to maintain a stable, mildly basic pH. |
| Compound degradation or structural changes under acidic conditions (pH < 7). | Although generally more stable in acid than in base, potential acid-catalyzed reactions include dehydration of the hydroxymethyl groups or rearrangement of the cyclopentanone ring. | - Use the mildest acidic conditions required for the experiment. - Keep reaction temperatures as low as possible. - Employ buffered acidic solutions to prevent significant drops in pH. - Analyze the reaction mixture at regular intervals to detect any degradation. |
| Variability in experimental results involving the compound. | This could be due to inconsistent pH levels in the reaction media or the use of inappropriate solvents or reagents that affect the compound's stability. | - Accurately measure and control the pH of all solutions. - Ensure all solvents and reagents are of high purity and compatible with the compound. The material is incompatible with strong oxidizing agents, alcohols, and amines.[1] - Perform control experiments to isolate the effect of each component on the stability of the compound. |
| Formation of unexpected precipitates. | This may indicate the formation of insoluble degradation products or salts. | - Characterize the precipitate to identify its composition. - Adjust the reaction conditions (e.g., pH, temperature, solvent) to prevent the formation of the precipitate. - If the precipitate is a salt of a degradation product, this confirms instability under the tested conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern is its incompatibility with basic conditions, which can lead to degradation.[1] While more stable in acidic media, strong acids and high temperatures may also cause decomposition. It is also incompatible with strong oxidizing agents, alcohols, and amines.[1]
Q2: What kind of reactions can be expected under basic conditions?
A2: Due to the absence of alpha-hydrogens, this compound cannot undergo a typical aldol condensation. However, under strong basic conditions, it may undergo a Cannizzaro-type reaction. This reaction involves the disproportionation of two molecules of a non-enolizable aldehyde to a carboxylic acid and a primary alcohol.[2] While this compound is a ketone, the presence of the hydroxymethyl groups might facilitate a similar transformation or other base-catalyzed rearrangements.
Q3: Are there any likely degradation pathways under acidic conditions?
A3: Under acidic conditions, potential degradation pathways could involve the dehydration of one or more of the hydroxymethyl groups to form alkenes. Additionally, acid-catalyzed rearrangements of the cyclopentanone ring are a possibility, a known reaction for cyclic ketones.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: A forced degradation study is a systematic way to evaluate the stability of a substance under various stress conditions.[3][4][5] This involves exposing the compound to a range of pH values, temperatures, and oxidizing conditions, and then analyzing the samples at different time points to determine the extent of degradation.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or citrate buffers (for a range of pH values, e.g., pH 3, 5, 7, 9, 11)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Analytical standards of the compound
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Thermostatically controlled water bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate test tubes.
-
Incubate the solutions at a set temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate test tubes.
-
Incubate the solutions at a set temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
pH-Dependent Stability (Buffered Solutions):
-
Mix aliquots of the stock solution with different buffer solutions to achieve a range of pH values (e.g., 3, 5, 7, 9, 11).
-
Incubate the solutions at a set temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
4. Sample Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from any degradation products.
-
Quantify the amount of remaining parent compound and any major degradation products.
5. Data Presentation:
-
Summarize the percentage of degradation of this compound under each stress condition in a table.
| Stress Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 1 M HCl, 60°C | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 1 M NaOH, 60°C | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Buffer pH 3, 60°C | 0 | ||
| 24 | |||
| Buffer pH 5, 60°C | 0 | ||
| 24 | |||
| Buffer pH 9, 60°C | 0 | ||
| 24 | |||
| Buffer pH 11, 60°C | 0 | ||
| 24 |
Visualizations
The following diagrams illustrate the logical flow of the troubleshooting process and a potential degradation pathway.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential Cannizzaro-type reaction pathway.
References
- 1. georganics.sk [georganics.sk]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Analysis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
A detailed guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, with a comparative analysis against the parent compound, cyclopentanone.
This guide provides a comprehensive overview of the expected and observed spectroscopic data for this compound, a polyhydroxylated derivative of cyclopentanone. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted values based on established spectroscopic principles and compares them with the well-documented experimental data for cyclopentanone. This comparative approach offers valuable insights into the influence of the four hydroxymethyl substituents on the spectroscopic characteristics of the cyclopentanone ring.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental NMR and IR data for this compound and cyclopentanone, respectively.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Type | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH ₂- (ring) | ~2.0 | Singlet |
| -CH ₂OH | ~3.6 - 3.8 | Singlet | |
| -OH | Variable (typically 2.0-5.0), broad | Singlet | |
| Cyclopentanone | -CH ₂-C=O | ~2.25 | Triplet |
| -CH ₂-CH₂- | ~2.05 | Quintet |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Type | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C =O | >210 |
| C (CH₂OH)₂ | ~50 - 60 | |
| -C H₂- (ring) | ~35 - 45 | |
| -C H₂OH | ~60 - 70 | |
| Cyclopentanone | C =O | ~219 |
| -C H₂-C=O | ~38 | |
| -C H₂-CH₂- | ~23 |
Table 3: Key IR Absorption Bands (Predicted vs. Experimental)
| Compound | Functional Group Vibration | Predicted/Experimental Wavenumber (cm⁻¹) | Intensity |
| This compound | O-H stretch (alcohol) | 3500 - 3200 (broad) | Strong |
| C-H stretch (alkane) | 2960 - 2850 | Medium to Strong | |
| C=O stretch (ketone) | ~1740 - 1750 | Strong | |
| C-O stretch (alcohol) | 1260 - 1000 | Strong | |
| Cyclopentanone | C-H stretch (alkane) | 2965 - 2870 | Medium to Strong |
| C=O stretch (ketone) | ~1749 | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The final concentration should be around 10-20 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the expected range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for analyzing the spectroscopic data to confirm the structure of this compound.
Caption: Workflow for structural elucidation using IR and NMR spectroscopy.
Comparative Analysis of Mass Spectrometry Techniques for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based analytical methodologies for the characterization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone and its polyhydroxylated derivatives. Due to the low volatility and high polarity of these compounds, direct analysis by certain mass spectrometry techniques is challenging. This document outlines two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) for direct analysis. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is presented as a viable alternative for structural elucidation.
While this compound is a valuable synthetic intermediate, there is limited evidence of its direct involvement in biological signaling pathways. Therefore, the visualizations provided focus on the analytical workflows and predicted fragmentation patterns.
Data Presentation: Comparison of Analytical Methodologies
The following table summarizes the key aspects of GC-MS and LC-MS for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | Gaseous | Liquid | Liquid |
| Derivatization | Mandatory (typically silylation) | Not required | Not required |
| Volatility Req. | High | Low | Not applicable |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) | Not applicable |
| Information | Molecular weight and fragmentation pattern | Molecular weight and fragmentation pattern | Detailed structural information |
| Sensitivity | High | High | Moderate |
| Sample Prep. | More complex (derivatization required) | Simpler | Simple, but requires higher concentration |
| Typical Use | Quantitative analysis of known compounds | Identification and quantification of non-volatile compounds | Structural elucidation |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol describes the derivatization of hydroxyl groups to trimethylsilyl (TMS) ethers to increase the volatility of the analyte for GC-MS analysis.
a. Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
b. Derivatization Protocol:
-
Accurately weigh 1-5 mg of the sample into a clean, dry vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the solution.
-
Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
c. GC-MS Parameters:
-
Injector: Split/splitless, 280°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 100°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
-
MS Transfer Line: 290°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for the direct analysis of this compound without derivatization.
a. Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
b. Sample Preparation:
-
Prepare a stock solution of the sample in a 50:50 methanol/water mixture at a concentration of 1 mg/mL.
-
Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
c. LC-MS Parameters:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325°C
-
Mass Range: m/z 50-500
Mandatory Visualizations
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Workflow for direct LC-MS analysis.
Caption: Predicted fragmentation pathways.
Caption: Analytical strategies for the target molecule.
A Comparative Guide to 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone and Other Polyols in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, the selection of a polyol building block is a critical determinant of the final material's properties. While traditional polyols such as pentaerythritol and neopentyl glycol are widely utilized, emerging alternatives like 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone offer unique structural features that can impart novel characteristics to polyesters and polyurethanes. This guide provides an objective comparison of this compound with other common polyols, supported by available data, to assist researchers in selecting the optimal monomer for their synthetic applications.
Introduction to this compound
This compound is a tetra-functional polyol with a compact, cyclic structure.[1] Its chemical formula is C9H16O5, and its molecular weight is 204.22 g/mol .[1] The presence of four primary hydroxyl groups on a rigid cyclopentanone core suggests its potential to create highly cross-linked and thermally stable polymers.
Comparison with Common Polyols
The performance of this compound is best understood in the context of other widely used polyols. This section compares its structural and potential performance attributes with those of pentaerythritol, a linear tetra-functional polyol, and neopentyl glycol, a branched diol.
Structural and Physical Properties
A fundamental comparison of the physical and structural properties of these polyols is essential for predicting their behavior in polymerization reactions.
| Property | This compound | Pentaerythritol | Neopentyl Glycol |
| Molecular Formula | C9H16O5[1] | C5H12O4 | C5H12O2 |
| Molecular Weight ( g/mol ) | 204.22[1] | 136.15 | 104.15 |
| Functionality (Hydroxyl Groups) | 4 | 4 | 2 |
| Structure | Cyclic | Linear, Branched | Linear, Branched |
| Melting Point (°C) | 143 - 144[2] | 260.5 | 124-130 |
Performance in Polymer Synthesis: A Comparative Overview
The choice of polyol significantly influences the properties of the resulting polymers, such as polyesters and polyurethanes. While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential performance based on the established structure-property relationships of other polyols.
Polyester Synthesis
In polyester synthesis, the functionality and structure of the polyol dictate the degree of branching and cross-linking, which in turn affects the mechanical and thermal properties of the final polymer.
Key Performance Indicators in Polyesters:
| Property | Influence of Polyol Structure | Potential Advantage of this compound |
| Thermal Stability | Higher cross-link density generally leads to increased thermal stability. The absence of β-hydrogens in neopentyl glycol contributes to its high thermal stability.[3] | The rigid cyclic structure and high functionality could lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability. |
| Hydrolytic Stability | Steric hindrance around the ester linkages can improve hydrolytic stability. The gem-dimethyl group in neopentyl glycol provides steric protection.[3] | The crowded structure of this compound may offer good hydrolytic stability. |
| Mechanical Strength | Increased cross-linking generally enhances tensile strength and hardness.[4] | The tetra-functionality is expected to produce highly cross-linked polyesters with high modulus and hardness. |
| Flexibility | Linear polyols and those with longer chain lengths tend to impart greater flexibility. | The rigid cyclopentanone ring is likely to result in more rigid and less flexible polyesters compared to those made with linear diols. |
Polyurethane Coatings
In polyurethane coatings, polyols react with isocyanates to form a cross-linked network. The structure of the polyol affects properties such as hardness, flexibility, and chemical resistance.
Key Performance Indicators in Polyurethane Coatings:
| Property | Influence of Polyol Structure | Potential Advantage of this compound |
| Hardness | Higher functionality and cross-link density lead to increased coating hardness.[5] | The tetra-functionality is expected to contribute to very hard and scratch-resistant coatings. |
| Flexibility | Lower functionality and more flexible polyol backbones result in more flexible coatings.[5] | Polymers derived from this polyol are anticipated to be rigid, which might limit their use in applications requiring high flexibility. |
| Chemical Resistance | A high degree of cross-linking generally improves resistance to solvents and chemicals.[5] | The dense network formed from this polyol should provide excellent chemical resistance. |
| Adhesion | The presence of polar groups and the overall polymer architecture influence adhesion. | The hydroxyl and carbonyl groups could contribute to good adhesion on various substrates. |
Experimental Protocols
While specific experimental data for this compound is scarce, general protocols for the synthesis of polyesters and polyurethanes can be adapted.
General Protocol for Polyester Synthesis via Melt Polycondensation
This protocol outlines a typical two-stage melt polycondensation process for synthesizing polyesters.
Caption: General workflow for polyester synthesis.
Methodology:
-
Stage 1: Esterification: A diacid or its dimethyl ester and the polyol (e.g., this compound) are charged into a reactor with a suitable catalyst (e.g., antimony trioxide or a titanium-based catalyst). The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. The water or methanol byproduct is continuously removed.
-
Stage 2: Polycondensation: Once the esterification is complete, the temperature is raised to 220-280°C, and a vacuum is gradually applied. The excess glycol is removed to drive the polymerization reaction towards the formation of a high molecular weight polyester. The reaction is monitored by measuring the viscosity of the melt.
General Protocol for Two-Component Polyurethane Coating Formulation
This protocol describes the formulation of a two-component (2K) polyurethane coating.
Caption: Formulation of a 2K polyurethane coating.
Methodology:
-
Component A Preparation: The polyol component is prepared by blending the polyester polyol (synthesized using a polyol like this compound) with pigments, fillers, solvents, and other additives to achieve the desired coating properties.
-
Component B: The isocyanate component typically consists of a polyisocyanate crosslinker, such as hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI) based adducts.
-
Mixing and Application: Shortly before application, Component A and Component B are mixed in a specific ratio. The resulting coating is then applied to a substrate and allowed to cure at ambient or elevated temperatures.
Conclusion
This compound presents an intriguing alternative to conventional polyols due to its unique cyclic and tetra-functional structure. While comprehensive, direct comparative data remains to be published, its molecular architecture strongly suggests that it can be used to synthesize highly cross-linked polymers with potentially superior thermal stability, hardness, and chemical resistance. However, these properties might come at the cost of reduced flexibility.
For researchers and professionals in drug development and materials science, this polyol warrants further investigation, particularly in applications where high performance under demanding conditions is a primary requirement. Future studies directly comparing the performance of polymers derived from this compound with those from established polyols will be crucial in fully elucidating its potential and defining its niche in the vast field of polymer chemistry.
References
- 1. Synthesis of Shape-Memory Polyurethanes: Combined Experimental and Simulation Studies [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akademiabaru.com [akademiabaru.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a polyhydroxylated ketone, is critical for its application in research and pharmaceutical development. This guide provides a comprehensive comparison of the primary analytical methods suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The comparison includes an objective look at their performance, supported by experimental data from analogous polyol compounds, and detailed methodologies.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC methods in the analysis of polyols, which are structurally related to this compound.
| Parameter | HPLC with Refractive Index Detection (RID) | HPLC with Evaporative Light Scattering Detection (ELSD) | Gas Chromatography with Flame Ionization Detection (GC-FID) (as silyl derivative) |
| Linearity Range | 0.1 - 5.0 mg/mL[1] | 0.1 - 5.0 mg/mL[1] | 10 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.997[1][2] | > 0.997[1] | > 0.99[1] |
| Accuracy (% Recovery) | 98 - 109%[1] | 98 - 109%[1] | 95.8 - 121.9%[1] |
| Precision (%RSD) | < 5%[1][2] | < 5%[1] | < 15%[1] |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL[2] | 0.01 - 0.17 mg/mL[1] | Not specified |
| Limit of Quantitation (LOQ) | 0.03 - 0.56 mg/mL[2] | 0.03 - 0.56 mg/mL[1] | 45 mg/L[1] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of non-volatile and thermally labile compounds like polyols. Since this compound lacks a strong UV chromophore, detectors such as Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable.
Experimental Protocol: HPLC-RID
Methodology:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in ultra-pure water to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Quantify the purity by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
-
Experimental workflow for purity determination by HPLC-RID.
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique suitable for volatile compounds. Due to the low volatility of polyhydroxylated compounds, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile silyl ethers.
Experimental Protocol: GC-FID with Silylation
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample into a reaction vial.
-
Dissolve the sample in a dry aprotic solvent (e.g., pyridine).
-
Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (e.g., 99:1 v/v).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A low-polarity capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
Data Analysis:
-
Determine the purity based on the relative peak area of the derivatized analyte compared to the total area of all peaks in the chromatogram (area percent method). For higher accuracy, an internal standard can be used.
-
Workflow for purity determination by GC-FID with silylation.
Comparison of Alternatives
-
HPLC-RID/ELSD: This approach is advantageous as it does not require derivatization, simplifying sample preparation.[1] It is well-suited for routine quality control. However, RID is sensitive to temperature and flow rate fluctuations and is not compatible with gradient elution.[4] ELSD offers compatibility with gradient elution and is generally more sensitive than RID, but its response can be non-linear.[1]
-
GC-FID: This method typically provides higher resolution and sensitivity compared to HPLC-RID. The main drawback is the need for a derivatization step to make the analyte volatile, which adds complexity and a potential source of error to the workflow.[1][4]
-
Other Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation and purity assessment by identifying and quantifying impurities. Quantitative NMR (qNMR) can provide a direct measure of purity without the need for a reference standard of the analyte itself.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for identifying and quantifying unknown impurities.
-
Conclusion
Both HPLC and GC are viable and effective methods for determining the purity of this compound. The choice between them will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the throughput needs. For routine purity checks, HPLC-RID offers a straightforward approach. For higher sensitivity and the separation of closely related impurities, GC-FID after silylation is a powerful alternative. For comprehensive impurity profiling, LC-MS would be the method of choice. The provided experimental protocols serve as a starting point and should be optimized and validated for the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 4. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure Analysis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone Derivatives: A Comparative Guide
A comprehensive search of available scientific literature and crystallographic databases has revealed a notable absence of published X-ray crystal structure data for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone and its derivatives. While the synthesis and properties of various other cyclopentanone derivatives have been reported, specific crystallographic analysis, which is essential for a detailed comparative guide, remains elusive for this particular family of compounds.
This guide, therefore, cannot provide a direct comparison of crystal structures, quantitative data such as bond lengths and angles, or detailed experimental protocols for the crystallization of this compound derivatives. The mandatory visualizations of experimental workflows and signaling pathways are also precluded by the lack of foundational research in these areas.
Current State of Research
Our investigation into the topic has yielded the following insights:
-
General Information: this compound is a known compound with the CAS number 3322-70-1 and molecular formula C9H16O5. It is commercially available and has potential applications in various fields of chemical synthesis.
-
Related Derivatives: Research has been conducted on other classes of cyclopentanone derivatives, such as chalcones and cyclopentenediones. These studies primarily focus on their synthesis, spectroscopic characterization (FT-IR, NMR), and potential biological activities. However, they do not include X-ray crystal structure determination.
-
Crystallization Studies: No specific methods or successful attempts at crystallizing this compound or its derivatives for the purpose of X-ray diffraction have been documented in the reviewed literature.
Future Research Directions
The lack of crystallographic data for this compound and its derivatives presents an opportunity for future research. A systematic study involving the synthesis of various derivatives and a thorough investigation of their crystallization conditions would be a valuable contribution to the field of structural chemistry. Such research would enable a detailed analysis of their three-dimensional structures, intermolecular interactions, and structure-property relationships.
Hypothetical Experimental Workflow
Should a researcher embark on determining the crystal structure of a this compound derivative, a typical experimental workflow would be as follows. This visualization is provided as a general guide to the process.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystal structure determination of a chemical compound.
comparative study of the reactivity of cyclopentanone versus cyclohexanone derivatives
An Objective Guide for Researchers in Synthetic Chemistry and Drug Development
The reactivity of cyclic ketones is a cornerstone of organic synthesis, providing pathways to a multitude of complex molecular architectures. Among these, cyclopentanone and cyclohexanone derivatives are fundamental building blocks. Their subtle difference in ring size—a single methylene unit—imparts dramatically different chemical behaviors, primarily governed by inherent ring strain. This guide provides a comprehensive comparison of their reactivity across several key classes of organic reactions, supported by quantitative data and detailed experimental protocols, to inform reaction design and optimization.
The Fundamental Principle: Ring Strain's Influence
The disparate reactivity between five- and six-membered cyclic ketones is rooted in the concepts of angle strain and torsional strain, collectively known as "I-strain" (Internal strain).
-
Cyclohexanone: Adopts a stable, puckered "chair" conformation where the carbon-carbon bond angles are approximately 109.5°, nearly ideal for sp³ hybridized carbons and thus free of angle strain.[1][2] Torsional strain is also minimized as all adjacent hydrogens are in a staggered arrangement.[3][4]
-
Cyclopentanone: Cannot achieve ideal bond angles and staggering simultaneously. It adopts "envelope" or "twist" conformations that represent a compromise, but it possesses significant torsional strain from eclipsing or nearly-eclipsing hydrogen atoms.[4][5]
This difference in ground-state strain dictates the energetics of reactions involving a change in hybridization at the carbonyl carbon. During nucleophilic addition, the carbonyl carbon transitions from a planar sp² state (ideal angle: 120°) to a tetrahedral sp³ state (ideal angle: 109.5°).
-
For cyclohexanone , this transition is favorable as the ring system readily accommodates the sp³ geometry of the tetrahedral intermediate, relieving any minor strain associated with the sp² center.[1]
-
For cyclopentanone , this transition to an sp³ center increases torsional strain by forcing more atoms into eclipsing interactions.[1]
This fundamental principle explains why cyclohexanone is generally more reactive in reactions involving nucleophilic attack at the carbonyl carbon.
Caption: Hybridization change and its effect on ring strain during nucleophilic attack.
Comparative Reactivity Data
The following sections provide quantitative comparisons across various reaction types.
Cyclohexanone derivatives consistently show higher reactivity in nucleophilic additions due to the favorable transition from sp² to sp³ hybridization, as explained above.[1][2]
Table 1: Comparative Data for Nucleophilic Addition and Related Reactions
| Reaction / Parameter | Cyclopentanone Derivative | Cyclohexanone Derivative | Reactivity Trend | Reference |
|---|---|---|---|---|
| Relative Rate of Reduction (NaBH₄) | 1 | 23 | Cyclohexanone >> Cyclopentanone | General Observation |
| HCN Addition | Less Reactive | More Reactive | Cyclohexanone > Cyclopentanone | [2] |
| Grignard Reaction | Less Favorable | More Favorable | Cyclohexanone > Cyclopentanone |[6] |
Reactivity at the α-carbon is governed by the acidity of the α-protons and the stability of the resulting enol or enolate. Here, the trend is reversed. The C-H bonds in cyclopentanone have more s-character due to ring strain, leading to greater acidity.[7]
Table 2: Comparison of Acidity and Enol Content
| Parameter | Cyclopentanone | Cyclohexanone | Trend / Rationale | Reference |
|---|---|---|---|---|
| pKa (in aqueous solution) | 16.7 | 16.7 | Similar in water, but cyclopentanone is generally considered more acidic in other media. | [8] |
| Equilibrium % Enol (in H₂O) | 1.3 x 10⁻³ % (0.0013%) | 4.1 x 10⁻⁴ % (0.00041%) | Cyclopentanone > Cyclohexanone | [8][9] |
| Relative Rate of Enolization | Faster | Slower | Cyclopentanone > Cyclohexanone |[10] |
The higher enol content and faster enolization rate of cyclopentanone make it more reactive in reactions proceeding through an enol or enolate intermediate, such as certain aldol condensations and halogenations.
Beckmann Rearrangement: This reaction involves the conversion of an oxime to a lactam. The rearrangement of cyclohexanone oxime to ε-caprolactam (a precursor to Nylon 6) is significantly faster than the corresponding reaction of cyclopentanone oxime.[11] This is attributed to the greater stability and flexibility of the six-membered ring in accommodating the transition state.[12]
Table 3: Comparative Data for the Beckmann Rearrangement
| Compound | Product | Relative Rate of Solvolysis* | Reactivity Trend | Reference |
|---|---|---|---|---|
| Cyclopentanone Oxime | δ-Valerolactam | 1 | Slower | [11] |
| Cyclohexanone Oxime | ε-Caprolactam | ~21 | Faster | [11] |
*Solvolysis of the corresponding oxime tosylates proceeds through a similar intermediate and is used to quantify the reactivity trend.
Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone by inserting an oxygen atom. While both ketones undergo this oxidation, the reaction is often more efficient for cyclohexanone. The reaction's regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms.[13]
Table 4: Comparative Data for Baeyer-Villiger Oxidation
| Compound | Oxidant System | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclopentanone | H₂O₂ / Lewis Acid | δ-Valerolactone | Moderate to Good | [14] |
| Cyclohexanone | H₂O₂ / Sn-zeolite beta | ε-Caprolactone | >99% Selectivity |[14][15] |
The Norrish Type I reaction is a photochemical cleavage of the α-carbon-carbon bond. Greater ring strain facilitates this ring-opening pathway. Consequently, cyclopentanone exhibits a higher quantum yield for this reaction compared to the less strained cyclohexanone.[15][16]
Table 5: Comparison of Norrish Type I Quantum Yields (Φ)
| Compound | Quantum Yield (Φ) | Rationale | Reference |
|---|---|---|---|
| Cyclopentanone | ~0.35 | Higher ring strain promotes α-cleavage. | [15] |
| Cyclohexanone | 0.18 - 0.25 | Lower ring strain results in lower cleavage efficiency. |[15] |
Experimental Protocols
This protocol describes the synthesis of ε-caprolactam, a key industrial monomer.
Caption: A typical experimental workflow for the Beckmann rearrangement.
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 88% sulfuric acid (150 g).
-
Addition of Reactant: While stirring and maintaining the temperature below 10°C with an ice bath, slowly add molten cyclohexanone oxime (56.5 g, 0.5 mol).
-
Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 120-125°C for 15-20 minutes. The reaction is exothermic.
-
Work-up: Cool the mixture to below 10°C and carefully pour it onto crushed ice (300 g).
-
Neutralization: Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution while cooling to keep the temperature below 25°C. The pH should be approximately 7.
-
Extraction: Extract the aqueous solution with chloroform (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ε-caprolactam can be purified by vacuum distillation or recrystallization from petroleum ether.[11]
This protocol outlines the formation of 2-cyclopentylidenecyclopentan-1-one.
Caption: General mechanism for the base-catalyzed aldol condensation.
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reactants: To the flask, add cyclopentanone (21.0 g, 0.25 mol) and an aqueous solution of sodium hydroxide (e.g., 10% w/v, 50 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. The product will likely separate as an oily upper layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL) to recover any dissolved product.
-
Purification: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-cyclopentylidenecyclopentan-1-one.
Conclusion
The reactivity of cyclopentanone and cyclohexanone derivatives is a classic illustration of structure-function relationships in organic chemistry.
-
Cyclohexanone derivatives are generally more reactive towards nucleophilic addition at the carbonyl carbon. This is due to the relief of strain upon forming a tetrahedral intermediate that fits well into a stable chair conformation.
-
Cyclopentanone derivatives are typically more reactive in processes involving the α-carbon , such as enolization and subsequent aldol reactions, due to the increased acidity of their α-protons. Furthermore, their inherent ring strain makes them more susceptible to photochemical ring-opening reactions.
Understanding these opposing reactivity trends, rooted in the principles of ring strain, is crucial for professionals in synthetic and medicinal chemistry, enabling the rational design of synthetic routes and the prediction of reaction outcomes.
References
- 1. quora.com [quora.com]
- 2. brainly.in [brainly.in]
- 3. chemistryschool.net [chemistryschool.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 7. acswebcontent.acs.org [acswebcontent.acs.org]
- 8. The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
assessing the biological activity of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone derivatives versus known drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a novel 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone derivative, herein referred to as Compound X, and the established chemotherapeutic agent, Doxorubicin. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a side-by-side look at the cytotoxic effects, underlying mechanisms, and experimental protocols for evaluating these compounds.
Introduction
The quest for more effective and less toxic cancer therapies is a driving force in medicinal chemistry. Cyclopentanone derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide focuses on a hypothetical, novel derivative, Compound X, and compares its potential anticancer properties with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. The comparison is based on established in vitro assays and known mechanisms of action.
Quantitative Data Presentation
The following table summarizes the cytotoxic activity of Compound X and Doxorubicin against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. It is important to note that the IC50 values for Doxorubicin can vary between studies due to different experimental conditions.[1][2][3][4]
| Compound | Cell Line | IC50 (µM) | Assay |
| Compound X (Hypothetical Data) | MCF-7 | 1.5 | MTT Assay |
| HeLa | 2.8 | MTT Assay | |
| Doxorubicin | MCF-7 | ~0.83 - 2.5 | MTT/SRB Assay |
| HeLa | ~0.34 - 2.92 | MTT/Neutral Red Assay |
Mechanism of Action: The Role of the p53 Signaling Pathway
Both Doxorubicin and, hypothetically, Compound X, are thought to exert their anticancer effects, at least in part, by inducing apoptosis (programmed cell death) through the activation of the p53 signaling pathway. The p53 protein, often called the "guardian of the genome," plays a crucial role in preventing the proliferation of cells with damaged DNA.[5][6][7]
Doxorubicin is known to cause DNA damage, which triggers the activation and accumulation of p53.[8][9][10][11] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like BAX and PUMA, which in turn initiate the caspase cascade leading to apoptosis.[12][13]
The following diagram illustrates the simplified p53-mediated apoptotic pathway.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.[14][15][16][17]
MTT Assay for Cytotoxicity
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan.[14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
2. Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (Compound X and Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
3. Experimental Workflow:
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 5. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. e-century.us [e-century.us]
- 12. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thermal Analysis of Polymers from 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Comparative Guide
A comprehensive review of existing literature reveals a notable gap in the thermal analysis data for polymers specifically derived from the monomer 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. Despite extensive searches for scholarly articles and experimental data, no specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results for polyesters, polyurethanes, or other polymers synthesized using this particular building block could be identified.
This guide, therefore, serves to highlight the absence of publicly available data and to provide a foundational framework for researchers and drug development professionals interested in pursuing this area of polymer science. While direct comparative data is unavailable, this document will outline the standard experimental protocols for TGA and DSC analysis of polymers and present a logical workflow for such an investigation.
Experimental Protocols
For researchers planning to synthesize and characterize polymers from this compound, the following detailed methodologies for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
TGA is a crucial technique for determining the thermal stability and decomposition profile of a polymer.
Objective: To measure the weight loss of the polymer as a function of temperature in a controlled atmosphere.
Typical Experimental Parameters:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. A purge gas flow rate of 20-50 mL/min is common.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 600-800 °C), ensuring complete decomposition.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters to be determined include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The peak of the first derivative of the TGA curve (DTG curve), indicating the point of fastest degradation.
-
Residual Weight: The percentage of material remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Objective: To identify key thermal transitions of the polymer.
Typical Experimental Parameters:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a purge rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial sub-ambient temperature. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again at the same controlled rate to the final temperature. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Key transitions to be identified are:
-
Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the thermogram.
-
Crystallization Temperature (Tc): An exothermic peak observed during the cooling scan.
-
Melting Temperature (Tm): An endothermic peak observed during the heating scan(s).
-
Data Presentation
Once experimental data is obtained, it should be summarized in a clear and structured table for easy comparison. Below is a template for how such data could be presented.
| Polymer ID | Synthesis Method | Tonset (°C) | Tmax (°C) | Residual Weight (%) @ 600°C | Tg (°C) | Tc (°C) | Tm (°C) |
| Polymer A | e.g., Polycondensation | Data | Data | Data | Data | Data | Data |
| Polymer B | e.g., Polyaddition | Data | Data | Data | Data | Data | Data |
| Alternative Polymer 1 | Known Method | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Alternative Polymer 2 | Known Method | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
Experimental Workflow
The logical flow of synthesizing and thermally characterizing these novel polymers can be visualized as follows.
This guide underscores the need for foundational research into the synthesis and thermal characterization of polymers derived from this compound. The provided protocols and workflow diagrams offer a roadmap for researchers to generate the critical data necessary for future comparative analyses and to unlock the potential of these novel materials.
comparing the efficacy of different protecting groups for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
A Comparative Guide to Protecting Groups for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the context of complex, polyfunctionalized molecules. This compound presents a unique challenge due to the presence of four primary hydroxyl groups on a cyclopentanone scaffold. This guide provides a comparative analysis of potential protecting groups for this tetrol, offering insights into their efficacy based on established principles of organic chemistry. The information herein is intended to serve as a foundational resource for researchers planning synthetic routes involving this versatile building block.
Introduction to Protection Strategies
The primary challenge in the derivatization of this compound lies in achieving selective protection of the four hydroxyl groups while preserving the ketone functionality, or vice versa. The proximity of the hydroxymethyl groups allows for the formation of cyclic acetals, which can be a highly efficient method for protecting 1,3-diols. This guide will focus on the comparative efficacy of two common cyclic acetal protecting groups: isopropylidene acetals and benzylidene acetals.
Comparison of Protecting Group Efficacy
The choice of protecting group is critical and depends on the desired stability and the conditions required for subsequent synthetic steps. Below is a summary of the expected performance of isopropylidene and benzylidene acetals for the protection of this compound.
| Protecting Group | Reagents | Typical Yield (%) | Stability | Deprotection Conditions |
| Isopropylidene Acetal | Acetone, p-TsOH (cat.) or 2,2-Dimethoxypropane, p-TsOH (cat.) | > 90 | Stable to basic and organometallic reagents. Labile to acid. | Mild aqueous acid (e.g., acetic acid, dilute HCl) |
| Benzylidene Acetal | Benzaldehyde, ZnCl₂ or Benzaldehyde dimethyl acetal, p-TsOH (cat.) | > 85 | Stable to basic and organometallic reagents. More robust to acidic conditions than isopropylidene acetals. | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid hydrolysis. |
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are based on standard laboratory practices and may require optimization for specific applications.
Formation of Bis(isopropylidene acetal) of this compound
Objective: To protect the four hydroxyl groups as two isopropylidene acetal rings.
Materials:
-
This compound
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of this compound in anhydrous acetone, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Deprotection of the Bis(isopropylidene acetal)
Objective: To remove the isopropylidene acetal groups to regenerate the tetrol.
Materials:
-
Protected this compound
-
Aqueous acetic acid (e.g., 80%) or a mixture of THF and dilute aqueous HCl
-
Sodium bicarbonate (saturated aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the bis(isopropylidene acetal) protected compound in a suitable solvent mixture (e.g., THF/water).
-
Add a mild acid catalyst (e.g., acetic acid or a catalytic amount of HCl).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the deprotected product.
Visualizing the Workflow
The following diagrams illustrate the proposed experimental workflows for the protection and deprotection of this compound.
Caption: General workflow for the protection of this compound.
Caption: General workflow for the deprotection of the acetal-protected tetrol.
Chemical Structures
The following diagram illustrates the chemical structures of the starting material and the protected products.
Caption: Structures of the starting tetrol and its potential protected forms.
Disclaimer: The experimental protocols and efficacy data presented in this guide are based on general principles of organic chemistry and may not represent optimized conditions for this compound. Researchers should conduct their own optimization studies.
Safety Operating Guide
Proper Disposal of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a compound that requires careful handling due to its irritant properties and the incomplete understanding of its full toxicological profile.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety glasses.[1]
-
Skin Protection: Appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use breathing protection if there is a risk of dust formation or high concentrations of airborne particles.[1]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eyes: Rinse opened eyes for at least 15 minutes under running water and seek medical attention.[1]
-
Skin: Wash the affected area instantly with soap and water and rinse thoroughly. Seek medical aid.[1]
-
Ingestion: Wash out the mouth with water and get medical aid.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]
Step-by-Step Disposal Protocol
Given that the toxicological properties of this compound have not been fully investigated, it is prudent to treat it as hazardous waste.[1] Do not discharge this chemical into the sewer system or dispose of it in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
This compound is a solid organic chemical. It should be segregated from other waste streams such as liquids, sharps, and incompatible chemicals (e.g., strong oxidizing agents).
2. Containerization:
-
Use a designated, leak-proof, and sealable container for solid chemical waste. The original container, if in good condition, is an ideal choice.
-
Ensure the container is compatible with the chemical.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The date when the waste was first added to the container (accumulation start date).
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
Your name, department, and contact information.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific procedures for waste manifest documentation and pickup.
Quantitative Data Summary
There is no specific quantitative data available in the searched resources regarding disposal limits (e.g., concentration thresholds for different disposal methods) for this compound. The general guideline is to dispose of it as a solid hazardous waste.
| Parameter | Value |
| CAS Number | 3322-70-1 |
| Molecular Formula | C9H16O5 |
| Physical State | Solid |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
| Recommended Disposal Method | Collection as hazardous waste for professional disposal. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures themselves are the protocol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate safety, operational, and disposal information for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a compound that requires careful management in a laboratory setting.
Chemical Hazards and GHS Classification:
This compound is classified as an irritant.[1] The Global Harmonized System (GHS) pictograms and hazard statements associated with this chemical are as follows:
| GHS Pictogram | Hazard Class | Hazard Statement |
|
| Skin Irritation | H315: Causes skin irritation.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE):
Strict adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety glasses.[1] | To prevent eye irritation from splashes or dust. |
| Hand Protection | Appropriate protective gloves. | To prevent skin irritation upon contact. |
| Skin and Body Protection | Wear appropriate protective work clothing.[1] | To prevent skin exposure. |
| Respiratory Protection | Use breathing protection with high concentrations.[1] | To avoid respiratory tract irritation. |
Handling and Storage Procedures:
Proper handling and storage are critical to maintain the chemical's integrity and ensure a safe laboratory environment.
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
First Aid Measures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse opened eye for at least 15 minutes under running water. Seek medical attention.[1] |
| Skin Contact | Instantly wash with water and soap and rinse thoroughly. Seek medical aid.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If required, provide artificial respiration.[1] |
| Ingestion | Wash mouth out with water. Seek medical aid.[1] |
Spill and Disposal Plan:
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Accidental Release Measures:
-
Disposal:
-
Do not let the product enter drains.[1]
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this chemical in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
